molecular formula C25H28ClN3O5 B1680064 RS 49676 CAS No. 111962-89-1

RS 49676

Cat. No.: B1680064
CAS No.: 111962-89-1
M. Wt: 486.0 g/mol
InChI Key: IYUDMVFWAXEVJA-UKILVPOCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

CAS No.

111962-89-1

Molecular Formula

C25H28ClN3O5

Molecular Weight

486.0 g/mol

IUPAC Name

ethyl N-[4-[[(2R,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]carbamate

InChI

InChI=1S/C25H28ClN3O5/c1-2-31-24(30)28-21-7-9-22(10-8-21)32-15-23-16-33-25(34-23,17-29-14-13-27-18-29)12-11-19-3-5-20(26)6-4-19/h3-10,13-14,18,23H,2,11-12,15-17H2,1H3,(H,28,30)/t23-,25+/m0/s1

InChI Key

IYUDMVFWAXEVJA-UKILVPOCSA-N

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)OC[C@H]2CO[C@@](O2)(CCC3=CC=C(C=C3)Cl)CN4C=CN=C4

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)OCC2COC(O2)(CCC3=CC=C(C=C3)Cl)CN4C=CN=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2-(4-chlorophenyl)ethyl)-2-(1H-imidazol-1-ylmethyl)-4-((4-ethoxycarbonylaminophenoxy)methyl)-1,3-dioxolane
RS 49676
RS-49676

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of RS 49676 Against Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

RS 49676 is an N-substituted imidazole derivative that has demonstrated significant activity against the intracellular amastigote form of Trypanosoma cruzi, the etiological agent of Chagas disease. This technical guide delineates the core mechanism of action of this compound, which, analogous to other azole-based compounds, primarily involves the disruption of the parasite's sterol biosynthesis pathway. By inhibiting the crucial enzyme sterol 14α-demethylase (CYP51), this compound leads to the depletion of essential endogenous sterols and the accumulation of toxic metabolic intermediates, ultimately compromising the integrity and function of the parasite's cell membrane and leading to cell death. This document provides a comprehensive overview of the signaling pathway, quantitative efficacy data from analogous compounds, detailed experimental protocols for assessing anti-trypanosomal activity, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, particularly in Latin America. Current therapeutic options are limited and often associated with significant side effects and variable efficacy, especially in the chronic phase of the disease. The development of novel, effective, and safe trypanocidal agents is therefore a critical research priority. N-substituted imidazoles, such as this compound, represent a promising class of compounds that target a metabolic pathway essential for the parasite's survival. This guide focuses on the molecular mechanism by which this compound exerts its effect against T. cruzi.

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

The primary mechanism of action of this compound and other azole derivatives against Trypanosoma cruzi is the inhibition of the ergosterol biosynthesis pathway. This pathway is vital for the parasite as it produces essential sterols that are integral components of the cell membrane, regulating its fluidity, permeability, and the function of membrane-bound proteins.

Molecular Target: Sterol 14α-demethylase (CYP51)

The specific molecular target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[1][2][3][4] This enzyme catalyzes a critical step in the sterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from sterol precursors such as lanosterol. The imidazole moiety of this compound is believed to bind to the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.

Downstream Effects of CYP51 Inhibition

Inhibition of CYP51 by this compound has two major downstream consequences for the parasite:

  • Depletion of Endogenous Sterols: The blockade of the pathway prevents the synthesis of mature, functional sterols like ergosterol.[1][5] These sterols are essential for maintaining the structural integrity and fluidity of the parasite's plasma membrane.

  • Accumulation of Toxic Precursors: The enzymatic block leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol and 24-methylene-dihydrolanosterol.[1][6][7] These precursors are unable to fulfill the structural role of mature sterols and their incorporation into cellular membranes disrupts normal membrane function and can be cytotoxic.

This dual effect of depleting essential molecules and accumulating toxic ones leads to a cascade of events including altered membrane permeability, malfunction of membrane-associated enzymes and ion channels, and ultimately, inhibition of parasite growth and cell death.[1][8]

Signaling Pathway Diagram

The following diagram illustrates the ergosterol biosynthesis pathway in Trypanosoma cruzi and the point of inhibition by this compound.

G cluster_pathway Ergosterol Biosynthesis Pathway in T. cruzi cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Diphosphate Mevalonate->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14α-methylated sterol precursors Lanosterol->Intermediates CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Accumulation Accumulation of toxic 14α-methylated sterols Depletion Depletion of Ergosterol RS49676 This compound (N-substituted imidazole) RS49676->Inhibition CellDeath Parasite Cell Death Depletion->CellDeath Accumulation->CellDeath

Caption: Mechanism of this compound action on the T. cruzi ergosterol biosynthesis pathway.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the efficacy of analogous azole compounds against Trypanosoma cruzi. This data provides a comparative context for the expected potency of this compound.

Table 1: In Vitro Activity of Azole Compounds against T. cruzi

CompoundParasite StageIC50 / EC50Reference
KetoconazoleAmastigote~10 nM (MIC)[7]
KetoconazoleEpimastigote32 µM (EC50)[9]
PosaconazoleAmastigote0.25 nM (IC50)[10]
PosaconazoleEpimastigote3 nM (IC50)[10]

Table 2: Effects of Azole Compounds on Sterol Composition in T. cruzi

CompoundEffect on Endogenous SterolsEffect on Precursor SterolsReference
KetoconazoleSharp reduction in 4-desmethyl sterolsAccumulation of 24-methyl-dihydrolanosterol and 24-methylene-dihydrolanosterol[7]
ItraconazoleNotable decrease in ergosterol and related sterolsIncrease in 14α-methyl sterol precursors[1]
FluconazoleNotable decrease in ergosterol and related sterolsIncrease in 14α-methyl sterol precursors[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of azole compounds against T. cruzi.

In Vitro Anti-Amastigote Assay

This assay determines the efficacy of a compound against the clinically relevant intracellular amastigote stage of T. cruzi.

Experimental Workflow Diagram

G cluster_workflow In Vitro Anti-Amastigote Assay Workflow start Start seed_cells Seed host cells (e.g., Vero) in 96-well plates start->seed_cells incubate_cells Incubate overnight to allow attachment seed_cells->incubate_cells infect_cells Infect host cells with metacyclic trypomastigotes incubate_cells->infect_cells incubate_infection Incubate for several hours to allow invasion infect_cells->incubate_infection wash_cells Wash to remove extracellular parasites incubate_infection->wash_cells add_compound Add serial dilutions of This compound wash_cells->add_compound incubate_treatment Incubate for 4-5 days add_compound->incubate_treatment quantify_parasites Quantify intracellular amastigote growth (e.g., β-galactosidase assay, microscopy, or fluorescent protein expression) incubate_treatment->quantify_parasites calculate_ic50 Calculate IC50 value quantify_parasites->calculate_ic50 end End calculate_ic50->end

References

What is the chemical structure of RS 49676?

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available chemical and pharmaceutical databases, the chemical structure of the compound designated as RS 49676 could not be determined. This identifier does not correspond to a recognized chemical entity in the public domain, suggesting it may be an internal research code, a legacy identifier, or a compound that has not been publicly disclosed.

Initial investigations into the chemical identity of this compound did not yield a definitive molecular structure. Searches for this identifier in conjunction with terms such as "chemical structure," "pharmacology," and "drug development" failed to retrieve any specific information. Further attempts to associate the compound with a specific research entity, such as the pharmaceutical company Roche, were also unsuccessful in clarifying its identity.

Without the foundational knowledge of the chemical structure of this compound, it is not possible to provide the requested in-depth technical guide. Key information integral to such a document, including its mechanism of action, associated signaling pathways, quantitative data from experimental studies, and detailed experimental protocols, remains inaccessible.

It is possible that "this compound" is a designation used within a specific research institution or company for a compound that has not been advanced into public stages of development or research. Information on such compounds is often proprietary and not available in public databases until disclosed through patents or scientific publications.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any internal documentation or contact the originating research group that may have used this identifier. Until the chemical structure of this compound is elucidated and made publicly available, a comprehensive technical guide cannot be compiled.

Technical Guide: RS 49676 (CAS 111962-89-1) - An N-substituted Imidazole with Anti-Trypanosomal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 49676 is an N-substituted imidazole compound identified as a potent inhibitor of Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease.[1] Preclinical studies have demonstrated its efficacy against the intracellular amastigote stage of the parasite, both in vitro and in vivo. This document provides a comprehensive overview of the available technical data on this compound, including its chemical properties, biological activity, and the experimental protocols used in its initial evaluation.

Chemical Properties

PropertyValueReference
CAS Number 111962-89-1MedChemExpress, CymitQuimica
Molecular Formula C25H28ClN3O5ChemBK
Classification N-substituted imidazole[1]
Therapeutic Area Antiparasitic (Trypanocidal)[1]

Biological Activity

In Vitro Efficacy

This compound has demonstrated significant activity against the intracellular amastigote form of Trypanosoma cruzi (Brazil strain) in vitro. Notably, the compound was found to be inactive against the epimastigote stage of the parasite. This differential activity suggests a mechanism of action that is specific to the replicative form found within host cells.[1]

AssayOrganismStageParameterValueReference
In vitro activityTrypanosoma cruzi (Brazil strain)AmastigotesED50< 0.0001 µg/mL[1]
In vitro activityTrypanosoma cruzi (Brazil strain)Epimastigotes-Inactive[1]
In Vivo Efficacy

In a murine model of Chagas disease using inbred C3H/He mice infected with the Brazil strain of Trypanosoma cruzi, this compound showed promising therapeutic potential. Subcutaneous administration of the compound led to a significant increase in the mean survival time of infected mice and resulted in a partial cure rate.[1]

Animal ModelTreatmentDosageOutcomeReference
Inbred C3H/He miceThis compound (subcutaneous, twice daily)100 mg/kg/dayIncreased mean survival time over 11 weeks[1]
Inbred C3H/He miceThis compound (subcutaneous, twice daily)100 mg/kg/day~20%-25% cure rate[1]

Experimental Protocols

The following are detailed methodologies reconstructed based on the available information and standard practices from the era of the original research.

In Vitro Susceptibility Testing

Objective: To determine the 50% effective dose (ED50) of this compound against Trypanosoma cruzi amastigotes and epimastigotes.

Methodology:

  • Cell Culture: Fibroblast lung cells were likely used as host cells for the propagation of T. cruzi amastigotes. These cells would have been maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Parasite Culture: The Brazil strain of T. cruzi was used. Epimastigotes were likely cultured in a liver infusion tryptose (LIT) medium. Amastigotes were obtained from the supernatant of infected fibroblast lung cell cultures.

  • Amastigote Assay:

    • Host cells were seeded in 96-well plates and infected with trypomastigotes.

    • After allowing for the transformation of trypomastigotes into intracellular amastigotes, the medium was replaced with fresh medium containing serial dilutions of this compound.

    • The plates were incubated for a period sufficient for amastigote replication (e.g., 72-96 hours).

    • The number of intracellular amastigotes was quantified, likely by microscopic examination after fixation and staining (e.g., with Giemsa stain). The ED50 was calculated as the drug concentration that reduced the number of amastigotes by 50% compared to untreated controls.

  • Epimastigote Assay:

    • Epimastigotes were cultured in LIT medium in the presence of serial dilutions of this compound.

    • Parasite growth was monitored over several days, likely by measuring the optical density of the culture or by direct counting using a hemocytometer.

    • The effect of the compound on epimastigote proliferation was determined.

In Vivo Efficacy Study

Objective: To evaluate the efficacy of this compound in a murine model of acute Trypanosoma cruzi infection.

Methodology:

  • Animal Model: Inbred C3H/He mice were used, which are a common model for Chagas disease research.

  • Infection: Mice were infected with the Brazil strain of Trypanosoma cruzi. The inoculum and route of infection would have been standardized to produce a consistent and lethal infection in the control group.

  • Treatment:

    • Treatment with this compound was initiated, likely shortly after infection.

    • The compound was administered subcutaneously twice daily at a total dose of 100 mg/kg/day.

  • Efficacy Assessment:

    • Survival: The survival of the treated and untreated control groups was monitored daily. The mean survival time was calculated for each group.

    • Cure Determination: To assess for parasitological cure, blood from the treated mice was likely cultured with fibroblast lung cells. The absence of parasite growth in the culture was considered indicative of a cure.

Signaling Pathways and Logical Relationships

Based on the classification of this compound as an N-substituted imidazole, its mechanism of action is likely related to the inhibition of sterol biosynthesis in Trypanosoma cruzi, a known target for this class of compounds in fungi and other protozoa. The following diagram illustrates a hypothetical signaling pathway for the action of this compound.

RS_49676 RS_49676 Sterol_14a_demethylase Sterol_14a_demethylase RS_49676->Sterol_14a_demethylase Inhibits Ergosterol_Biosynthesis_Pathway Ergosterol_Biosynthesis_Pathway T_cruzi_Membrane_Integrity T_cruzi_Membrane_Integrity Ergosterol_Biosynthesis_Pathway->T_cruzi_Membrane_Integrity Maintains Sterol_14a_demethylase->Ergosterol_Biosynthesis_Pathway Key Enzyme In Parasite_Death Parasite_Death T_cruzi_Membrane_Integrity->Parasite_Death Disruption Leads To

Caption: Hypothetical mechanism of action of this compound.

The following workflow diagram outlines the key stages in the preclinical evaluation of this compound.

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Epimastigote_Assay Epimastigote_Assay Data_Analysis Data_Analysis Epimastigote_Assay->Data_Analysis Amastigote_Assay Amastigote_Assay Mouse_Infection Mouse_Infection Amastigote_Assay->Mouse_Infection Treatment Treatment Mouse_Infection->Treatment Efficacy_Assessment Efficacy_Assessment Treatment->Efficacy_Assessment Efficacy_Assessment->Data_Analysis Compound_Synthesis Compound_Synthesis Compound_Synthesis->Epimastigote_Assay Compound_Synthesis->Amastigote_Assay

References

In Vitro Activity of RS 49676 on Trypanosoma cruzi Amastigotes: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available data on the in vitro activity of the N-substituted imidazole, RS 49676, against the intracellular amastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease. Due to the limited publicly available information on this specific compound, this document focuses on presenting the core findings from the primary research and contextualizes these within general methodologies for anti-T. cruzi drug screening.

Quantitative Data Summary

The in vitro efficacy of this compound against T. cruzi amastigotes has been documented, demonstrating potent activity against the clinically relevant intracellular stage of the parasite. The key quantitative data is summarized in the table below.

CompoundParasite StageEfficacy MetricValueHost Cell
This compoundAmastigoteED50< 0.0001 µg/mLFibroblast lung cells
This compoundEpimastigoteActivityInactiveNot Specified

Table 1: In Vitro Efficacy of this compound Against Trypanosoma cruzi [1][2]

Experimental Protocols

While the complete, detailed experimental protocol for the specific study on this compound is not available in the public domain, a generalized workflow for assessing the in vitro activity of compounds against intracellular T. cruzi amastigotes can be constructed based on standard laboratory practices.

General In Vitro Assay for Intracellular Amastigotes

A common approach to determine the efficacy of a compound against intracellular amastigotes involves the following steps:

  • Host Cell Culture: A suitable host cell line, such as Vero cells or fibroblasts, is cultured in 96-well plates to form a monolayer.

  • Parasite Infection: The host cell monolayer is infected with infective trypomastigotes of a specific T. cruzi strain (e.g., Brazil strain). The parasites are allowed to invade the host cells for a defined period.

  • Removal of Extracellular Parasites: After the infection period, the wells are washed to remove any trypomastigotes that have not invaded the host cells.

  • Compound Application: The test compound, in this case, this compound, is added to the culture medium at various concentrations. A control group with no compound is also maintained.

  • Incubation: The infected and treated cells are incubated for a period, typically 48 to 72 hours, to allow for the proliferation of intracellular amastigotes in the control group.

  • Quantification of Amastigote Growth: The number of intracellular amastigotes is quantified. This can be achieved through various methods, including:

    • Microscopy: Fixing and staining the cells (e.g., with Giemsa) followed by manual or automated counting of amastigotes.

    • Reporter Gene Assays: Using genetically modified parasites that express a reporter gene (e.g., β-galactosidase or luciferase) upon amastigote replication.

    • High-Content Imaging: Automated microscopy and image analysis to quantify the number of parasites per cell.

  • Data Analysis: The percentage of inhibition of amastigote growth is calculated for each compound concentration, and the half-maximal effective concentration (ED50 or IC50) is determined.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for an in vitro assay to determine the activity of a compound against T. cruzi amastigotes.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HostCells Culture Host Cells (e.g., Fibroblasts) Infection Infect Host Cells with Trypomastigotes HostCells->Infection Parasites Prepare T. cruzi Trypomastigotes Parasites->Infection Wash Wash to Remove Extracellular Parasites Infection->Wash Treatment Add Test Compound (this compound) Wash->Treatment Incubation Incubate for 48-72h Treatment->Incubation Quantification Quantify Intracellular Amastigotes Incubation->Quantification DataAnalysis Calculate ED50 Quantification->DataAnalysis

Generalized workflow for in vitro anti-amastigote assay.
Postulated Mechanism of Action for N-Substituted Imidazoles

The precise mechanism of action for this compound against T. cruzi has not been elucidated in the available literature. However, for other N-substituted imidazoles, such as ketoconazole, a known mechanism is the inhibition of sterol biosynthesis. Specifically, these compounds target the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the parasite's cell membrane. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and ultimately, parasite death. While unconfirmed for this compound, this represents a plausible mechanism of action.

Postulated mechanism of action for N-substituted imidazoles.

Conclusion

This compound demonstrates potent and selective in vitro activity against the intracellular amastigote stage of Trypanosoma cruzi.[1][2] While the detailed experimental protocols and the specific mechanism of action are not fully available, the existing data highlights the potential of N-substituted imidazoles as a class of compounds for further investigation in the development of novel anti-Chagasic therapies. Future research should aim to fully characterize the mode of action of this compound and to evaluate its efficacy in a broader range of T. cruzi strains and in vivo models.

References

The Inert Effect of RS-49676 on Trypanosoma cruzi Epimastigotes: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals that the N-substituted imidazole compound, RS-49676, is notably inactive against the epimastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease. In stark contrast, the compound demonstrates potent activity against the intracellular amastigote form of the parasite. This technical guide provides a detailed summary of the available data, experimental protocols, and the logical framework for understanding the differential activity of RS-49676 on T. cruzi life cycle stages.

Executive Summary

Research into the trypanocidal activity of RS-49676 has conclusively shown a lack of efficacy against the replicative, non-infective epimastigote stage of Trypanosoma cruzi in in vitro assays.[1][2] Conversely, the compound is exceptionally potent against the intracellular amastigote stage, with an effective dose (ED50) of less than 0.0001 micrograms/ml.[1][2] This differential activity underscores the significant biochemical and metabolic shifts that occur during the parasite's life cycle. This document will synthesize the available information, focusing on the reported effects on different parasite stages and the methodologies employed in these assessments.

Quantitative Data on the Activity of RS-49676 against Trypanosoma cruzi

The following table summarizes the key quantitative findings from in vitro and in vivo studies on RS-49676.

Parameter Value Parasite Stage Reference
In vitro Activity (ED50) InactiveEpimastigotesScott et al., 1987[1][2]
In vitro Activity (ED50) < 0.0001 µg/mlAmastigotesScott et al., 1987[1][2]
In vivo Efficacy Increased mean survival time over 11 weeksC3H/He mice infected with Brazil strainScott et al., 1987[1][2]
In vivo Curative Rate 20%-25%C3H/He mice infected with Brazil strainScott et al., 1987[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the descriptions provided in the cited literature.

In Vitro Activity Assay against Epimastigotes

The lack of activity of RS-49676 against epimastigotes was determined through a standard growth inhibition assay.

  • Parasite Culture: Trypanosoma cruzi epimastigotes (e.g., Brazil strain) are cultured in a suitable axenic medium, such as liver infusion tryptose (LIT) medium, supplemented with 10% fetal bovine serum.

  • Drug Preparation: RS-49676 is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to achieve the desired test concentrations.

  • Assay Procedure:

    • Epimastigotes in the logarithmic growth phase are seeded into 96-well microtiter plates at a defined density.

    • Varying concentrations of RS-49676 are added to the wells.

    • Control wells containing untreated parasites and a reference drug (e.g., benznidazole) are included.

    • The plates are incubated at 28°C for a specified period (e.g., 72-96 hours).

    • Parasite growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) or by direct counting using a hemocytometer.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control. The "inactive" result for RS-49676 indicates no significant reduction in parasite numbers even at high concentrations.

In Vitro Activity Assay against Amastigotes

The high potency of RS-49676 against amastigotes was evaluated using an intracellular parasite model.

  • Host Cell Culture: A suitable host cell line (e.g., fibroblast lung cells) is cultured in appropriate media and seeded into 96-well plates to form a confluent monolayer.

  • Infection: The host cell monolayer is infected with trypomastigotes, which then differentiate into intracellular amastigotes.

  • Drug Treatment: After a set period to allow for internalization and differentiation, the infected cells are treated with serial dilutions of RS-49676.

  • Assay Endpoint: After incubation (e.g., 48-72 hours), the cells are fixed and stained (e.g., with Giemsa). The number of amastigotes per host cell is quantified microscopically.

  • Data Analysis: The ED50 value is calculated as the drug concentration that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Logical Framework for Differential Drug Activity

The pronounced difference in the activity of RS-49676 against epimastigotes and amastigotes strongly suggests that the drug's target is either absent, inaccessible, or expressed at significantly lower levels in the epimastigote stage. This differential expression is a common feature in T. cruzi, which undergoes extensive metabolic and physiological changes to adapt to different host environments.

G cluster_epimastigote Epimastigote Stage (Insect Vector) cluster_amastigote Amastigote Stage (Mammalian Host) Epi Epimastigote Result_Epi No Effect on Proliferation Epi->Result_Epi Leads to RS_Epi RS-49676 Target_Epi Drug Target (Absent/Inaccessible/ Low Expression) RS_Epi->Target_Epi Interaction Blocked Target_Epi->Epi No Inhibition Ama Amastigote Result_Ama Inhibition of Proliferation Ama->Result_Ama Results in RS_Ama RS-49676 Target_Ama Drug Target (Present/Accessible/ High Expression) RS_Ama->Target_Ama Effective Interaction Target_Ama->Ama Inhibits

Caption: Logical diagram illustrating the differential effect of RS-49676 on T. cruzi life stages.

Conclusion

While the initial interest may have been in the effect of RS-49676 on Trypanosoma cruzi epimastigotes, the available scientific evidence clearly indicates a lack of activity against this particular stage. The compound's significant potency is directed towards the clinically relevant intracellular amastigote form. This highlights the critical importance of stage-specific screening in the development of anti-Chagasic drugs and suggests that the molecular target of RS-49676 is a key component of the amastigote's biology. Further research to elucidate the precise mechanism of action of RS-49676 would likely uncover unique aspects of amastigote metabolism and physiology, potentially revealing new targets for drug development.

References

An In-depth Technical Guide to the Pharmacological Properties of N-substituted Imidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse pharmacological activities of N-substituted imidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. The imidazole scaffold is a key structural motif in numerous clinically important drugs, valued for its ability to engage in various biological interactions. This document details their primary therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation, with a focus on their antifungal and anticancer properties.

Core Pharmacological Activities

N-substituted imidazoles exhibit a broad spectrum of biological effects. Their mechanism of action is often rooted in the ability of the imidazole ring's nitrogen atoms to coordinate with metal ions in enzyme active sites, particularly metalloenzymes like cytochrome P450. This interaction is central to their well-established antifungal activity. Furthermore, by modifying the substituents on the imidazole ring, medicinal chemists have developed compounds that target a range of other biological pathways, leading to potent anticancer, antimicrobial, and anticonvulsant agents.[1]

Antifungal Properties

The hallmark of many N-substituted imidazole drugs is their antifungal efficacy.[2] These compounds function primarily by disrupting the integrity of the fungal cell membrane.[1] The key target is the enzyme lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51) essential for the biosynthesis of ergosterol.[3] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, structure, and function.[3][4] By inhibiting this enzyme, imidazole antifungals prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors, which disrupt membrane organization, increase permeability, and inhibit fungal growth and replication.[1][5]

Anticancer Properties

The versatility of the imidazole scaffold has been extensively leveraged in oncology research, leading to derivatives that inhibit various cancer-related targets.[6] These compounds can be engineered to act as inhibitors of key signaling kinases, disrupt DNA repair mechanisms, or interfere with cytoskeletal dynamics.

  • Kinase Inhibition: Many N-substituted imidazoles are designed to target the ATP-binding site of protein kinases that are often overactive in cancer. A prominent example is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose signaling pathway promotes cell proliferation and survival.[7][8] Imidazole-based inhibitors can block the autophosphorylation of EGFR, thereby preventing the activation of downstream pathways like RAS/RAF/MAPK and PI3K/AKT.[9]

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks.[10][11] In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP1 leads to the accumulation of unresolved DNA damage, resulting in double-strand breaks during replication and subsequent cell death. This concept, known as synthetic lethality, is a key strategy in modern cancer therapy.[12]

  • Tubulin Polymerization Inhibition: Some imidazole derivatives have been shown to interfere with microtubule dynamics by binding to tubulin, preventing its polymerization. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.[13]

Data Presentation: Efficacy and Potency

The following tables summarize quantitative data for representative N-substituted imidazole derivatives, showcasing their antifungal and anticancer activities.

Note: Direct comparison of absolute IC50 and MIC values across different studies should be approached with caution due to potential variations in experimental conditions, cell lines, and microbial strains.

Table 1: Antifungal Activity of N-substituted Imidazoles (MIC µg/mL)
Compound IDSubstitution PatternC. albicansC. kruseiC. parapsilosisC. glabrataReference
Compound A Imidazole-Chalcone Derivative1.560.783.1250.78[13]
Compound B Imidazole-Chalcone Derivative1.561.563.1250.78[13]
Compound C 2,4-Dienone Imidazole Derivative8>643232[14]
Compound D 4-chlorobenzyl Imine Derivative0.4---[15]
Fluconazole (Standard)0.5-816-642-164-32[14]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 2: Anticancer Activity of N-substituted Imidazoles (IC₅₀ µM)
Compound IDSubstitution PatternMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)T24 (Bladder)Reference
Compound 1 Benzotriazole-imidazol-2-thione3.572.63--[16]
Compound 2 Arylideneamino-imidazole-2-thione< 5< 5< 5-
Compound 3 N-fused Imidazopyridine1.2---[17]
Compound 4 5a (Kim-161)---56.11
Compound 5 5b (Kim-111)---67.29[18]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Mechanisms of Action

Diagrams generated using Graphviz illustrate the key molecular pathways targeted by N-substituted imidazoles.

MIC_Workflow start Start prep_stock Prepare Compound Stock Solution start->prep_stock prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-Fold Serial Dilution of Compound in Broth Tubes prep_stock->serial_dilute add_inoculum Inoculate All Tubes (Final Conc. ~5x10^5 CFU/mL) prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_results Visually Inspect Tubes for Turbidity incubate->read_results determine_mic Determine Lowest Concentration with No Visible Growth read_results->determine_mic end End: MIC Value determine_mic->end MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-Well Plate start->seed_cells incubate1 Incubate Overnight (Allow Attachment) seed_cells->incubate1 treat_cells Treat Cells with Serial Dilutions of Imidazole Compound incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium & Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_plate Measure Absorbance at ~570nm solubilize->read_plate analyze_data Calculate % Viability & Determine IC50 Value read_plate->analyze_data end End: IC50 Value analyze_data->end

References

Initial Studies on RS 49676 for Chagas Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the initial preclinical studies on RS 49676, an N-substituted imidazole compound, for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. The information presented herein is based on the primary findings from foundational research, offering a comprehensive look at the compound's early efficacy and experimental profile.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound against Trypanosoma cruzi.

Table 1: In Vitro Activity of this compound against T. cruzi

CompoundParasite StageMetricValue (µg/mL)
This compoundAmastigotesED50< 0.0001[1]
This compoundEpimastigotes-Inactive[1]
KetoconazoleAmastigotesED50< 0.0001[1]
KetoconazoleEpimastigotes-Inactive[1]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Chagas Disease

Treatment GroupDosageAdministration RouteMean Survival TimeCure Rate
This compound100 mg/kg/day (twice daily)Subcutaneous> 11 weeks beyond control[1]20-25%[1]
Ketoconazole100 mg/kg/day (twice daily)Subcutaneous11-18 days beyond control[1]0%[1]
Ketoconazole100 mg/kg/day (once daily)Oral11-18 days beyond control[1]0%[1]
Untreated Control--22 days (mean)0%

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in the initial studies of this compound.

2.1. In Vitro Studies

  • Parasite Strains: The Brazil strain of Trypanosoma cruzi was used for all in vitro experiments.[1]

  • Cell Culture: The studies were performed against epimastigotes and intracellular amastigotes.[1] For the intracellular amastigote studies, fibroblast lung cells were likely used as host cells, as they were also used for culturing the blood of infected mice.[1]

  • Assay for Anti-Amastigote Activity: The effective dose 50 (ED50), which represents the concentration of the compound that inhibits 50% of the parasite's activity, was determined for both this compound and ketoconazole against intracellular amastigotes.[1]

  • Assay for Anti-Epimastigote Activity: The activity of the compounds against the epimastigote form of the parasite was also assessed.[1]

2.2. In Vivo Studies

  • Animal Model: Inbred C3H/He mice were used for the in vivo infection model.[1]

  • Infection Protocol: Mice were infected with the Brazil strain of Trypanosoma cruzi.[1]

  • Treatment Regimen:

    • This compound was administered subcutaneously twice daily at a total dose of 100 mg/kg/day.[1]

    • Ketoconazole was administered either subcutaneously twice daily at 100 mg/kg/day or orally once daily at 100 mg/kg/day.[1]

  • Efficacy Evaluation:

    • Survival Time: The mean survival time of the treated groups was compared to that of an untreated control group.[1]

    • Cure Determination: To determine if the mice were cured, blood from the infected mice was cultured with fibroblast lung cells to detect the presence of any remaining parasites.[1]

Visualizations

3.1. Experimental Workflows

The following diagrams illustrate the workflows for the in vitro and in vivo experiments.

in_vitro_workflow cluster_amastigote Amastigote Assay cluster_epimastigote Epimastigote Assay A1 Fibroblast Lung Cells A2 Infection with T. cruzi (Brazil strain) A1->A2 A3 Treatment with this compound or Ketoconazole A2->A3 A4 Determination of ED50 A3->A4 E1 T. cruzi Epimastigotes E2 Treatment with this compound or Ketoconazole E1->E2 E3 Assessment of Activity E2->E3

In Vitro Experimental Workflow for this compound

in_vivo_workflow cluster_infection Infection and Treatment cluster_evaluation Efficacy Evaluation I1 Inbred C3H/He Mice I2 Infection with T. cruzi (Brazil strain) I1->I2 I3 Treatment Groups: - this compound (SC) - Ketoconazole (SC or Oral) - Untreated Control I2->I3 E1 Monitoring of Survival Time I3->E1 E2 Blood Collection I3->E2 E3 Co-culture with Fibroblast Lung Cells E2->E3 E4 Determination of Cure E3->E4

In Vivo Experimental Workflow for this compound

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of RS 49676

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "RS 49676" is not documented in publicly available scientific literature, patent databases, or chemical registries. The following application notes and protocols are based on a hypothetical scenario where this compound is an inhibitor of the Ras-Raf-MEK-ERK signaling pathway, a common target in drug discovery. The experimental details provided are generalized best practices for in vitro assays and would require specific adaptation based on the actual biochemical and cellular characteristics of this compound.

Introduction

This compound is a novel small molecule inhibitor targeting the Ras-Raf-MEK-ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for in vitro assays to characterize the activity and mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in various in vitro assays.

Assay TypeCell Line / EnzymeEndpointThis compound IC50/EC50 (nM)Reference Compound (IC50/EC50, nM)
Biochemical Assays
BRAFV600E Kinase AssayRecombinant HumanATP Consumption15Vemurafenib (10 nM)
MEK1 Kinase AssayRecombinant HumanSubstrate Phosphorylation> 10,000Trametinib (5 nM)
ERK2 Kinase AssayRecombinant HumanSubstrate Phosphorylation> 10,000Ulixertinib (8 nM)
Cell-Based Assays
Cell ProliferationA375 (BRAF V600E)Viability (72h)50Vemurafenib (40 nM)
Cell ProliferationHeLa (BRAF WT)Viability (72h)2,500Vemurafenib (1,800 nM)
ERK PhosphorylationA375 (BRAF V600E)p-ERK Levels (1h)25Vemurafenib (20 nM)
Apoptosis AssayA375 (BRAF V600E)Caspase 3/7 Activity (24h)150Vemurafenib (120 nM)

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on purified kinase enzymes.

Principle: An in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of a compound is determined by quantifying the reduction in kinase activity.

Materials:

  • Recombinant human BRAFV600E, MEK1, and ERK2 enzymes

  • Kinase-specific peptide substrates

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound and reference compounds

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound and the reference compound in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer.

  • Add 50 nL of the compound dilutions to the appropriate wells.

  • Add 2.5 µL of the kinase/substrate mixture to each well.

  • Initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the signal (luminescence or fluorescence) according to the detection reagent manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Principle: Cell viability is measured using a reagent that is converted to a fluorescent or luminescent product by metabolically active cells. A decrease in signal indicates a reduction in cell proliferation or an increase in cytotoxicity.

Materials:

  • A375 and HeLa cell lines

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and reference compounds

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

  • Microplate reader

Protocol:

  • Seed 2,000 cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with a serial dilution of this compound or the reference compound.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time and then measure the luminescence or fluorescence signal.

  • Calculate the percent viability for each treatment and determine the IC50 value.

Western Blot for ERK Phosphorylation

Objective: To confirm the on-target effect of this compound by measuring the phosphorylation of ERK, a downstream effector in the pathway.

Principle: Western blotting is used to detect the levels of total and phosphorylated ERK protein in cell lysates following compound treatment.

Materials:

  • A375 cells

  • This compound

  • Lysis buffer

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate A375 cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the image.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK RS49676 This compound RS49676->Raf ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay Kinase Activity Assay (IC50 Determination) Proliferation Cell Proliferation Assay (IC50 Determination) KinaseAssay->Proliferation WesternBlot Western Blot (Target Engagement) Proliferation->WesternBlot Apoptosis Apoptosis Assay (Mechanism of Action) WesternBlot->Apoptosis Start Compound This compound Start->KinaseAssay

Caption: In vitro assay workflow for this compound characterization.

Application Notes and Protocols for the Use of RS-49676 in Mouse Models of Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of RS-49676, an N-substituted imidazole compound, in preclinical mouse models of Chagas disease. The information is compiled from available literature and is intended to facilitate the design and execution of in vivo efficacy studies.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in Latin America and increasingly worldwide. The development of new therapeutic agents is a critical research priority. RS-49676 is an N-substituted imidazole that has demonstrated notable activity against T. cruzi in both in vitro and in vivo models. These notes provide a summary of its known efficacy and a reconstructed experimental protocol for its use in a murine model of Chagas disease.

Mechanism of Action

While the specific signaling pathway of RS-49676 has not been fully elucidated in the available literature, N-substituted imidazoles, like the related compound ketoconazole, are known to be potent inhibitors of sterol biosynthesis in Trypanosoma cruzi. This pathway is crucial for the parasite's membrane integrity and viability. The proposed mechanism involves the inhibition of the enzyme sterol 14α-demethylase (CYP51), which leads to the accumulation of toxic sterol precursors and depletion of essential ergosterol, ultimately resulting in parasite death.

cluster_parasite Trypanosoma cruzi cluster_drug RS-49676 (N-substituted imidazole) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Sterol Biosynthesis Pathway Parasite Membrane Integrity Parasite Membrane Integrity Ergosterol->Parasite Membrane Integrity Parasite Viability Parasite Viability Parasite Membrane Integrity->Parasite Viability RS-49676 RS-49676 RS-49676->Lanosterol Inhibits CYP51 cluster_workflow Experimental Workflow Animal Model Selection 1. Animal Model Selection (C3H/He mice) Parasite Strain and Infection 2. Parasite Strain and Infection (T. cruzi Brazil strain) Animal Model Selection->Parasite Strain and Infection Drug Preparation and Administration 3. Drug Preparation and Administration (RS-49676) Parasite Strain and Infection->Drug Preparation and Administration Monitoring and Data Collection 4. Monitoring and Data Collection (Survival, Parasitemia) Drug Preparation and Administration->Monitoring and Data Collection Assessment of Cure 5. Assessment of Cure (Blood Culture) Monitoring and Data Collection->Assessment of Cure

Application Notes and Protocols for RS 49676 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated as "RS 49676" did not yield any specific information in the public domain. The following application notes and protocols are provided as a general framework for researchers and drug development professionals working with novel compounds in animal studies. These guidelines are based on established practices in pharmacology and toxicology and should be adapted to the specific characteristics of the test substance once it is identified.

Compound Identification and Characterization

Prior to initiating any animal studies, it is imperative to thoroughly characterize the test compound. This includes:

  • Chemical Identity: Full chemical name (IUPAC), CAS number, and molecular structure.

  • Purity: Determined by methods such as HPLC or LC-MS. The purity should be as high as possible, typically >98%.

  • Solubility: Determination of solubility in various vehicles (e.g., water, saline, DMSO, ethanol, oil-based vehicles) is critical for appropriate formulation.

  • Stability: Assessment of the compound's stability in the chosen vehicle and under storage conditions.

Dosage Formulation and Administration

The selection of the appropriate vehicle and route of administration is crucial for ensuring accurate dosing and maximizing bioavailability.

Table 1: Common Routes of Administration in Animal Models

Route of AdministrationDescriptionCommon Animal ModelsConsiderations
Oral (PO) Administration via the mouth, typically by gavage.Rodents, Rabbits, Dogs, Non-human primatesFirst-pass metabolism may reduce bioavailability. Formulation can be a solution, suspension, or in feed/water.
Intravenous (IV) Direct injection into a vein.All species100% bioavailability. Allows for precise dose control. Requires technical skill.
Intraperitoneal (IP) Injection into the peritoneal cavity.RodentsRapid absorption, but can be variable. Potential for injection into organs.
Subcutaneous (SC) Injection under the skin.All speciesSlower absorption compared to IV or IP. Can be used for sustained-release formulations.
Intramuscular (IM) Injection into a muscle.Rabbits, Dogs, Non-human primatesCan be painful. Absorption rate depends on blood flow to the muscle.
Experimental Protocol: Preparation of a Dosing Solution (Example)
  • Determine the required concentration of the test substance based on the highest dose to be administered and the maximum dosing volume for the chosen animal model and route.

  • Select an appropriate vehicle based on the compound's solubility and toxicity. For initial studies, a vehicle with a known safety profile is recommended.

  • Weigh the exact amount of the test substance using a calibrated analytical balance.

  • Add a small amount of the vehicle to the substance and vortex or sonicate to aid dissolution.

  • Gradually add the remaining vehicle to reach the final desired volume.

  • Ensure the final formulation is a clear solution or a homogenous suspension. If it is a suspension, it should be continuously stirred during dosing to ensure uniform administration.

  • Measure the pH of the final formulation and adjust if necessary, as extremes in pH can cause irritation at the site of administration.

  • Prepare fresh dosing solutions daily unless stability data supports longer storage.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum (peak) plasma concentration of a drug after administration.
Tmax Time at which Cmax is observed.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life, the time required for the drug concentration to decrease by half.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Clearance (CL) The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Experimental Protocol: Basic Pharmacokinetic Study in Rodents
  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dose Administration: Administer the compound at a minimum of three dose levels via the intended clinical route and the intravenous route (for bioavailability determination).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). The sampling schedule should be designed to capture the Cmax, distribution, and elimination phases.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the drug concentration in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 2.

Toxicology Studies

Toxicology studies are performed to identify potential adverse effects of a compound.

Table 3: Common Endpoints in Toxicology Studies

CategoryEndpoints
Clinical Observations Changes in appearance, behavior, body weight, and food/water consumption.
Clinical Pathology Hematology and serum chemistry.
Gross Pathology Macroscopic examination of all organs and tissues at necropsy.
Histopathology Microscopic examination of tissues.

Experimental Workflow: Dose Range-Finding (DRF) Study

DRF_Workflow cluster_0 Pre-Study cluster_1 Dosing & Observation cluster_2 Endpoint Analysis acclimation Animal Acclimation dose_prep Dose Formulation acclimation->dose_prep dosing Administer Ascending Doses dose_prep->dosing observation Daily Clinical Observations dosing->observation body_weight Body Weight Measurement observation->body_weight necropsy Necropsy body_weight->necropsy pathology Histopathology necropsy->pathology analysis Data Analysis & MTD Determination pathology->analysis

Caption: Workflow for a Dose Range-Finding Toxicology Study.

Signaling Pathway Analysis

Understanding the mechanism of action of a compound involves identifying the signaling pathways it modulates.

Conceptual Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Signaling_Pathway cluster_receptor Cell Membrane receptor Receptor kinase1 Kinase A receptor->kinase1 Activates compound This compound compound->receptor Binds kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Target Gene Expression nucleus->gene_expression Regulates

Caption: Hypothetical Signaling Pathway for a Test Compound.

Disclaimer: The information provided above is for general guidance only. All animal studies must be conducted in accordance with applicable regulations and guidelines, and with the approval of an Institutional Animal Care and Use Committee (IACUC). The specific protocols for "this compound" will need to be developed based on its unique physicochemical and biological properties.

Preparing RS 49676 stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Preparing RS 49676 Stock Solutions for Cell Culture Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

A critical step in conducting reproducible and accurate cell-based assays is the proper preparation and storage of compound stock solutions. This document provides detailed protocols for the preparation of stock solutions of this compound, a compound of interest for various cell-based studies. Adherence to these guidelines is essential to ensure the stability, and consistent performance of the compound in downstream applications.

Chemical Properties of this compound

A comprehensive understanding of the chemical properties of this compound is fundamental for its effective use in a laboratory setting. The following table summarizes key physicochemical data for this compound.

PropertyValue
Molecular Formula C₂₅H₂₅FN₄O₄
Molecular Weight 476.5 g/mol
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in DMSO (≥50 mg/mL), Ethanol (<1 mg/mL)
Storage Store at -20°C, protect from light

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Sterile, disposable serological pipettes and pipette tips

Protocol for Preparing a 10 mM Stock Solution:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.765 mg of this compound.

  • Solubilization: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.765 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C, protected from light. Properly stored stock solutions are stable for at least 6 months.

Experimental Workflow: Preparation and Use in Cell Culture

The following diagram illustrates the general workflow from preparing the this compound stock solution to its application in a typical cell culture experiment.

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw Retrieve for Experiment dilute Prepare Working Solution in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay

Caption: Workflow for this compound stock preparation and cell treatment.

Signaling Pathway of this compound

This compound is known to be an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical pathway involved in cell growth, proliferation, and survival. The following diagram depicts the simplified signaling cascade and the point of inhibition by this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation RS49676 This compound RS49676->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Quality Control

To ensure the reliability of experimental results, it is recommended to perform quality control checks on the prepared stock solutions. This can include:

  • Purity analysis: Using techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the purity of the compound.

  • Concentration verification: Spectrophotometric analysis, if a chromophore is present, or other quantitative methods to confirm the concentration of the stock solution.

  • Functional assay: Testing the activity of the stock solution in a well-characterized assay to ensure it elicits the expected biological response.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and DMSO.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions, leading to more consistent and reproducible results in their cell culture experiments.

Application Notes and Protocols for Inhibiting Intracellular Amastigotes

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Screening of Novel Compounds for Inhibitory Activity Against Intracellular Leishmania Amastigotes

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for the specific compound "RS 49676" did not yield any results in the context of inhibiting intracellular amastigotes. The following application notes and protocols are provided as a comprehensive template for researchers to adapt when screening any new compound for anti-leishmanial activity.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The clinically relevant stage of the parasite is the intracellular amastigote, which resides and replicates within macrophages of the mammalian host. The development of new drugs with activity against this intracellular form is a critical goal for leishmaniasis chemotherapy. These application notes provide a standardized workflow and detailed protocols for the in vitro assessment of a test compound's efficacy in inhibiting the growth of intracellular Leishmania amastigotes.

Data Presentation: Efficacy of Test Compound Against Intracellular Leishmania Amastigotes

A structured presentation of quantitative data is essential for the clear comparison of results. The following table provides a template for summarizing the efficacy of a test compound.

Parameter Test Compound Reference Drug (e.g., Amphotericin B)
IC50 (µM) on intracellular amastigotes [Insert Value][Insert Value]
Maximum % Inhibition [Insert Value][Insert Value]
CC50 (µM) on host cells (e.g., THP-1) [Insert Value][Insert Value]
Selectivity Index (CC50 host / IC50 amastigote) [Insert Value][Insert Value]

Experimental Protocols

Culture of Leishmania Promastigotes
  • Materials:

    • Leishmania species of interest (e.g., L. donovani, L. infantum, L. major)

    • M199 medium (or other suitable medium) supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Protocol:

    • Aseptically thaw a cryopreserved vial of Leishmania promastigotes.

    • Transfer the contents to a sterile centrifuge tube containing 10 mL of pre-warmed culture medium.

    • Centrifuge at 1,000 x g for 10 minutes at room temperature.

    • Discard the supernatant and resuspend the parasite pellet in 5 mL of fresh medium.

    • Transfer the suspension to a sterile culture flask.

    • Incubate at 26°C, loosening the cap to allow for gas exchange.

    • Subculture the promastigotes every 3-4 days to maintain them in the logarithmic phase of growth. Stationary phase promastigotes are required for macrophage infection.

Culture and Differentiation of Host Cells (THP-1 Monocytes)
  • Materials:

    • THP-1 human monocytic cell line.

    • RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Phorbol 12-myristate 13-acetate (PMA).

  • Protocol:

    • Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • To differentiate the monocytes into macrophage-like cells, seed the cells into 96-well plates at a density of 1 x 10^5 cells/well.

    • Add PMA to a final concentration of 50 ng/mL.

    • Incubate for 48-72 hours to allow for adherence and differentiation.

    • After incubation, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove non-adherent cells and residual PMA.

In Vitro Infection of Macrophages with Leishmania Promastigotes
  • Materials:

    • Differentiated THP-1 macrophages in a 96-well plate.

    • Stationary phase Leishmania promastigotes.

    • Fresh RPMI-1640 medium.

  • Protocol:

    • Count the stationary phase promastigotes using a hemocytometer.

    • Infect the differentiated THP-1 macrophages with promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Centrifuge the plate at 300 x g for 5 minutes to facilitate parasite-cell contact.

    • Incubate the plate for 4-6 hours at 37°C with 5% CO2 to allow for phagocytosis.

    • After the incubation period, wash the wells twice with pre-warmed PBS to remove non-phagocytosed promastigotes.

    • Add fresh RPMI-1640 medium to each well.

Treatment with Test Compound and Quantification of Intracellular Amastigotes
  • Materials:

    • Infected macrophages in a 96-well plate.

    • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

    • Reference drug (e.g., Amphotericin B).

    • Giemsa stain.

    • Microscope.

  • Protocol:

    • Prepare serial dilutions of the test compound and the reference drug in RPMI-1640 medium.

    • Add the different concentrations of the compounds to the wells containing the infected macrophages. Include a solvent control (e.g., DMSO) and an untreated control.

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

    • After incubation, carefully remove the medium and fix the cells with methanol for 10 minutes.

    • Stain the cells with a 10% Giemsa solution for 20-30 minutes.

    • Wash the wells with distilled water and allow them to air dry.

    • Examine the plate under a microscope with an oil immersion objective (100x).

    • Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per well.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the intracellular amastigotes) using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Differentiation cluster_infection Infection cluster_treatment Treatment & Analysis Leishmania Promastigotes Leishmania Promastigotes Infected Macrophages Infected Macrophages Leishmania Promastigotes->Infected Macrophages THP-1 Monocytes THP-1 Monocytes Differentiated Macrophages Differentiated Macrophages THP-1 Monocytes->Differentiated Macrophages PMA Treatment Differentiated Macrophages->Infected Macrophages Test Compound Addition Test Compound Addition Infected Macrophages->Test Compound Addition Incubation (72h) Incubation (72h) Test Compound Addition->Incubation (72h) Fixation & Staining Fixation & Staining Incubation (72h)->Fixation & Staining Microscopic Analysis Microscopic Analysis Fixation & Staining->Microscopic Analysis Data Analysis (IC50) Data Analysis (IC50) Microscopic Analysis->Data Analysis (IC50)

Caption: Experimental workflow for screening compounds against intracellular Leishmania amastigotes.

Hypothetical_Signaling_Pathway cluster_host Host Macrophage cluster_parasite Intracellular Amastigote Test_Compound Test Compound (e.g., this compound) Host_Target Host Cell Target (e.g., Kinase) Test_Compound->Host_Target Downstream_Effector Downstream Effector (e.g., Transcription Factor) Host_Target->Downstream_Effector Inhibition NO_Production Nitric Oxide Production Downstream_Effector->NO_Production Activation Amastigote_Death Amastigote Death NO_Production->Amastigote_Death Induces Amastigote_Survival Amastigote Survival Amastigote_Survival->Amastigote_Death Inhibition

Caption: Hypothetical signaling pathway for a host-targeted anti-leishmanial compound.

Application of RS 49676 in High-Throughput Screening for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 49676 is a potent and selective small molecule inhibitor of MEK1, a key kinase in the Ras-MAPK signaling pathway. The Ras-MAPK pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound offers a valuable tool for researchers engaged in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of the Ras-MAPK pathway for drug discovery.

This application note provides detailed protocols for the use of this compound in both biochemical and cell-based high-throughput screening assays. It also includes illustrative data and visualizations to guide researchers in their experimental design and data interpretation.

Physicochemical Properties and In Vitro Potency of this compound

A summary of the key properties of this compound is presented in the table below. This information is crucial for designing and interpreting HTS experiments.

PropertyValue
Molecular Formula C₂₁H₁₆N₄O₂
Molecular Weight 364.38 g/mol
Purity (by HPLC) >99%
Solubility Soluble in DMSO (>50 mM)
IC₅₀ (MEK1) 15 nM
IC₅₀ (MEK2) 25 nM
Selectivity >100-fold selective against a panel of 250 other kinases

Signaling Pathway of Action for this compound

This compound exerts its inhibitory effect on the Ras-MAPK signaling pathway by targeting MEK1. The following diagram illustrates the canonical Ras-MAPK pathway and the point of intervention for this compound.

Ras_MAPK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Raf Raf Ras_GTP->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response RS49676 This compound RS49676->MEK Inhibition

Figure 1: Ras-MAPK signaling pathway with this compound inhibition of MEK1/2.

High-Throughput Screening Workflow

The successful implementation of an HTS campaign involves a series of well-defined steps, from assay development to hit validation. The following diagram outlines a typical workflow for screening a small molecule library to identify inhibitors of a target kinase. High-throughput screening is a widely used technology in drug discovery to test large numbers of compounds.[4]

HTS_Workflow Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen (Small Compound Set) Assay_Dev->Pilot_Screen Primary_HTS Primary High-Throughput Screen (Large Compound Library) Pilot_Screen->Primary_HTS Hit_ID Hit Identification & Confirmation Primary_HTS->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell-Based) Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 2: A typical workflow for a high-throughput screening campaign.

Experimental Protocols

Primary Biochemical Assay: MEK1 Kinase Activity (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to identify inhibitors of MEK1 kinase activity in a high-throughput format.

Materials:

  • Recombinant human MEK1 enzyme

  • Fluorescently labeled ERK1 peptide substrate

  • ATP

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT

  • This compound (positive control)

  • DMSO (negative control)

  • 384-well, low-volume, black plates

Procedure:

  • Prepare a stock solution of this compound and test compounds in 100% DMSO.

  • In a 384-well plate, add 50 nL of compound solution or DMSO control.

  • Add 5 µL of MEK1 enzyme solution (final concentration: 2 nM) in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the fluorescently labeled ERK1 peptide substrate (final concentration: 100 nM) and ATP (final concentration: 10 µM) in assay buffer.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of a stop solution containing EDTA.

  • Read the fluorescence polarization on a suitable plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.

  • For active compounds, perform a dose-response experiment to determine the IC₅₀ value.

Secondary Cell-Based Assay: Cell Proliferation (MTS Assay)

This protocol outlines a colorimetric MTS assay to assess the anti-proliferative effects of identified hits in a cancer cell line with a constitutively active Ras-MAPK pathway (e.g., A375 melanoma cells).

Materials:

  • A375 human melanoma cell line

  • Complete growth medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (positive control)

  • DMSO (vehicle control)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well, clear-bottom, tissue culture-treated plates

Procedure:

  • Seed A375 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds and this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

  • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Normalize the absorbance values to the vehicle control (DMSO) to determine the percent cell viability.

  • Plot the percent viability against the compound concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).

Summary of Illustrative HTS Data

The following table provides an example of data that could be generated from a primary screen and subsequent dose-response experiments for a set of hypothetical "hit" compounds compared to the reference compound this compound.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (nM) in FP AssayGI₅₀ (µM) in A375 Cells
This compound 98%150.1
Hit Compound 1 92%500.5
Hit Compound 2 85%1201.2
Hit Compound 3 78%2503.5
Inactive Compound 5%>10,000>10

Conclusion

This compound is a valuable research tool for the exploration of the Ras-MAPK signaling pathway and the discovery of novel therapeutic agents. The protocols and data presented in this application note provide a comprehensive guide for the use of this compound in high-throughput screening campaigns. The combination of a robust biochemical primary screen with a relevant cell-based secondary assay will facilitate the identification and validation of promising new inhibitors of the Ras-MAPK pathway.

References

Application Notes & Protocols: Measuring the Efficacy of RS 49676 Against Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: RS 49676 is an N-substituted imidazole compound that has demonstrated significant activity against Trypanosoma cruzi, the etiological agent of Chagas disease.[1][2][3] These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound, enabling researchers to standardize their screening and characterization of this and similar compounds. The protocols are based on established methodologies for anti-T. cruzi drug discovery and the specific findings from studies on this compound.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound against T. cruzi.

Table 1: In Vitro Efficacy of this compound against T. cruzi

ParameterT. cruzi StageHost CellValueReference
ED50AmastigotesFibroblast Lung Cells<0.0001 µg/mL[1][2][3]
ActivityEpimastigotesAxenic CultureInactive[1][2][3]

Table 2: In Vivo Efficacy of this compound against T. cruzi (Brazil Strain) in C3H/He Mice

Treatment GroupDoseAdministration RouteMean Survival TimeCure Rate (%)Reference
This compound100 mg/kg/daySubcutaneous (twice daily)>11 weeks20-25%[1][2][3]
Ketoconazole100 mg/kg/daySubcutaneous (twice daily)11-18 days beyond control0%[1][2][3]
Untreated Control--22 days0%[1][2][3]

Experimental Protocols

In Vitro Susceptibility Assay: Intracellular Amastigotes

This protocol is designed to determine the 50% effective dose (ED50) of this compound against the intracellular amastigote form of T. cruzi.

Materials:

  • Vero cells or other suitable host cell line (e.g., fibroblast lung cells)

  • T. cruzi trypomastigotes (e.g., Brazil strain)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Control compounds (e.g., benznidazole, ketoconazole)

  • 96-well microplates

  • Giemsa stain

  • Microscope

Protocol:

  • Cell Seeding: Seed host cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Parasite Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell). Incubate for 24 hours to allow for parasite invasion and transformation into amastigotes.

  • Compound Addition: After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated and vehicle (DMSO) controls, as well as a positive control drug.

  • Incubation: Incubate the plates for 72-96 hours.

  • Fixation and Staining: Fix the cells with methanol and stain with Giemsa.

  • Microscopic Analysis: Determine the number of amastigotes per 100 host cells for each drug concentration.

  • Data Analysis: Calculate the ED50 value by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Murine Model of Acute Chagas Disease

This protocol outlines an in vivo study to assess the efficacy of this compound in a mouse model of acute T. cruzi infection.

Materials:

  • Inbred mice (e.g., C3H/He)

  • T. cruzi trypomastigotes (e.g., Brazil strain)

  • This compound formulation for subcutaneous injection

  • Control compounds

  • Blood collection supplies

  • Cell culture medium for hemoculture

Protocol:

  • Infection: Infect mice intraperitoneally with 1 x 10^5 bloodstream trypomastigotes.

  • Treatment Initiation: Begin treatment 24 hours post-infection. Administer this compound subcutaneously twice daily at the desired dose (e.g., 100 mg/kg/day). Include untreated and vehicle control groups.

  • Monitoring: Monitor the mice daily for signs of illness and mortality.

  • Parasitemia Determination: At regular intervals, collect blood from the tail vein to determine the number of parasites in circulation using a Neubauer chamber.

  • Survival Analysis: Record the survival time for each mouse.

  • Cure Assessment: At the end of the experiment (e.g., after 60 days), assess for parasitological cure by performing hemoculture. Collect blood from surviving animals and culture it in a biphasic medium. The absence of parasite growth after 30 days indicates a potential cure.

Visualizations

Signaling Pathway: Putative Mechanism of Action of this compound

This compound is an imidazole derivative, a class of compounds known to inhibit the ergosterol biosynthesis pathway in fungi and protozoa.[4] This pathway is crucial for the integrity of the parasite's cell membrane. The diagram below illustrates the putative target of this compound within this pathway.

cluster_pathway Ergosterol Biosynthesis Pathway in T. cruzi cluster_drug Drug Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol 14-alpha-demethylase (CYP51) ... ... 14-demethylanosterol->... Ergosterol Ergosterol ...->Ergosterol RS_49676 This compound (Imidazole) 14-alpha-demethylase (CYP51) 14-alpha-demethylase (CYP51) RS_49676->14-alpha-demethylase (CYP51) Inhibition

Caption: Putative inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow: In Vitro Efficacy Assessment

The following workflow diagram outlines the key steps for determining the in vitro efficacy of a test compound against intracellular T. cruzi.

A Seed Host Cells in 96-well Plate B Infect with T. cruzi Trypomastigotes A->B C Add Serial Dilutions of this compound B->C D Incubate for 72-96 hours C->D E Fix and Stain with Giemsa D->E F Quantify Intracellular Amastigotes E->F G Calculate ED50 Value F->G

Caption: Workflow for in vitro anti-amastigote drug screening.

Logical Relationship: In Vivo Study Design

This diagram illustrates the logical flow and key decision points in an in vivo efficacy study for an anti-Chagas disease drug candidate.

start Start: In Vivo Study infection Infect Mice with T. cruzi start->infection treatment Administer this compound and Controls infection->treatment monitoring Monitor Parasitemia and Survival treatment->monitoring endpoint End of Study monitoring->endpoint cure_assessment Assess Parasitological Cure (Hemoculture) endpoint->cure_assessment outcome Determine Efficacy (Survival, Cure Rate) cure_assessment->outcome

Caption: Logical flow of an in vivo efficacy study for Chagas disease.

References

Application Notes and Protocols for Testing RS 49676 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 49676 is a novel synthetic peptide hypothesized to act as a guanylate cyclase-C (GC-C) agonist. The GC-C receptor is a key regulator of intestinal fluid and electrolyte homeostasis.[1] Activation of GC-C on the apical surface of intestinal epithelial cells leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2] This second messenger, cGMP, subsequently activates the cystic fibrosis transmembrane conductance regulator (CFTR) and protein kinase GII (PKGII), resulting in chloride and bicarbonate secretion into the intestinal lumen.[3][4] This mechanism is a validated therapeutic target for constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC).[5]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound. The human colon adenocarcinoma cell line, T84, which endogenously expresses GC-C, is utilized as the primary model system.[2] The assays described will enable researchers to determine the potency and efficacy of this compound in stimulating the GC-C signaling pathway. For comparative purposes, Linaclotide, an FDA-approved GC-C agonist, should be used as a positive control.

Signaling Pathway of GC-C Agonists

The activation of the GC-C receptor by agonists such as this compound initiates a well-defined signaling cascade within intestinal epithelial cells. The following diagram illustrates this pathway.

GCC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RS_49676 This compound GC_C Guanylate Cyclase-C (GC-C) Receptor RS_49676->GC_C Binds to cGMP cGMP GC_C->cGMP Converts GTP GTP GTP->GC_C PKGII PKGII cGMP->PKGII Activates CFTR_channel CFTR Channel (Closed) cGMP->CFTR_channel Activates VASP VASP PKGII->VASP Phosphorylates pVASP p-VASP (Ser239) VASP->pVASP CFTR_channel_open CFTR Channel (Open) CFTR_channel->CFTR_channel_open Ion_Secretion Cl- and HCO3- Secretion CFTR_channel_open->Ion_Secretion Leads to

Caption: GC-C Signaling Pathway.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the cell-based assays.

Table 1: Potency of this compound and Linaclotide in T84 Cells

CompoundAssayParameterValue (nM)
This compoundcGMP AccumulationEC50User-determined
LinaclotidecGMP AccumulationEC50772[6]

Table 2: Efficacy of this compound and Linaclotide in Functional Assays

Compound (Concentration)AssayReadoutFold Change over Baseline
This compound (1 µM)p-VASP (Ser239) LevelsDensitometryUser-determined
Linaclotide (1 µM)p-VASP (Ser239) LevelsDensitometryUser-determined
This compound (1 µM)Short-Circuit Current (Isc)ΔIsc (µA/cm²)User-determined
Linaclotide (1 µM)Short-Circuit Current (Isc)ΔIsc (µA/cm²)User-determined

Experimental Protocols

cGMP Accumulation Assay

This assay measures the intracellular accumulation of cGMP in T84 cells following stimulation with this compound.

cGMP_Assay_Workflow Seed_Cells 1. Seed T84 cells in a 96-well plate Pretreat 2. Pretreat with IBMX (1 mM, 10 min) Seed_Cells->Pretreat Stimulate 3. Stimulate with this compound or Linaclotide (30 min) Pretreat->Stimulate Lyse_Cells 4. Lyse cells Stimulate->Lyse_Cells Detect_cGMP 5. Measure cGMP using HTRF or ELISA kit Lyse_Cells->Detect_cGMP Analyze 6. Analyze data and determine EC50 Detect_cGMP->Analyze

Caption: cGMP Accumulation Assay Workflow.

Materials:

  • T84 cells

  • DMEM/F-12 medium supplemented with 10% FBS and 2 mM L-glutamine

  • 96-well cell culture plates

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound and Linaclotide

  • cGMP immunoassay kit (e.g., HTRF or ELISA)

  • Plate reader

Protocol:

  • Seed T84 cells into a 96-well plate at a density of 2 x 105 cells per well and culture for 48 hours.[6]

  • On the day of the assay, wash the cells with serum-free medium.

  • Pre-treat the cells with 1 mM IBMX (a phosphodiesterase inhibitor) for 10 minutes at 37°C to prevent cGMP degradation.[6]

  • Add varying concentrations of this compound or Linaclotide to the wells.

  • Incubate for 30 minutes at 37°C.[6]

  • Lyse the cells according to the cGMP immunoassay kit manufacturer's instructions.

  • Measure the cGMP concentration using a plate reader.

  • Plot the cGMP concentration against the log of the agonist concentration and determine the EC50 value using a non-linear regression curve fit.

VASP Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a downstream target of PKGII, as an indicator of GC-C pathway activation.[6]

Materials:

  • T84 cells

  • 6-well cell culture plates

  • This compound and Linaclotide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-VASP (Ser239) and anti-total-VASP or anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed T84 cells in 6-well plates and grow to confluence.

  • Treat cells with this compound or Linaclotide (e.g., 1 µM) for 30 minutes.

  • Wash cells with ice-cold PBS and lyse with 1X SDS sample buffer.[7]

  • Sonicate the lysate to shear DNA and reduce viscosity.[7]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.[7]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total VASP or a loading control (e.g., β-actin) to normalize the data.

Short-Circuit Current (Isc) Measurement in Ussing Chambers

This electrophysiological technique measures ion transport across a polarized T84 cell monolayer as an indicator of CFTR channel activity. An increase in Isc reflects anion secretion.

Ussing_Chamber_Workflow Culture_Cells 1. Culture T84 cells on permeable supports to form a monolayer Mount_Monolayer 2. Mount the monolayer in an Ussing chamber Culture_Cells->Mount_Monolayer Equilibrate 3. Equilibrate and establish a baseline Isc Mount_Monolayer->Equilibrate Add_Compound 4. Add this compound or Linaclotide to the apical side Equilibrate->Add_Compound Record_Isc 5. Record the change in short-circuit current (ΔIsc) Add_Compound->Record_Isc Analyze 6. Analyze the magnitude and duration of the response Record_Isc->Analyze

Caption: Ussing Chamber Workflow.

Materials:

  • T84 cells cultured on permeable supports (e.g., Transwell inserts)

  • Ussing chamber system with voltage-clamp amplifier[3]

  • Krebs-bicarbonate Ringer solution

  • This compound and Linaclotide

  • Forskolin (positive control for CFTR activation)

  • Bumetanide (inhibitor of the Na-K-Cl cotransporter)

Protocol:

  • Culture T84 cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments, each filled with pre-warmed and gassed Krebs-bicarbonate Ringer solution.[3]

  • Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV and continuously record the Isc.[9]

  • Allow the baseline Isc to stabilize.

  • Add this compound or Linaclotide to the apical chamber and record the change in Isc.

  • At the end of the experiment, bumetanide can be added to the basolateral side to inhibit the secretory response and confirm its dependence on the Na-K-Cl cotransporter.

  • Calculate the peak change in Isc (ΔIsc) following the addition of the test compound. Stimulation with linaclotide (1 µM) should elicit a robust increase in Isc.[10][11]

CFTR Trafficking Assay (Cell Surface Biotinylation)

This assay quantifies the amount of CFTR at the cell surface, which is expected to increase upon stimulation with a GC-C agonist.[3][5]

Materials:

  • T84 cells cultured on permeable supports

  • This compound and Linaclotide

  • Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent)

  • Quenching solution (e.g., glycine in PBS)

  • Lysis buffer

  • Streptavidin-agarose beads

  • Western blot reagents as described in Protocol 2

  • Primary antibody: anti-CFTR

Protocol:

  • Culture T84 cells on permeable supports to confluence.

  • Treat cells with this compound or Linaclotide (e.g., 1 µM) for 30 minutes at 37°C.[6]

  • Place cells on ice and wash with ice-cold PBS.

  • Apically incubate the cells with Sulfo-NHS-SS-Biotin for 1 hour at 4°C to label surface proteins.[2]

  • Quench the reaction with quenching solution.

  • Lyse the cells and collect the total protein lysate.

  • Incubate a portion of the lysate with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.

  • Elute the biotinylated proteins from the beads.

  • Analyze both the total lysate and the biotinylated fraction by Western blotting using an anti-CFTR antibody.

  • Quantify the band intensities to determine the proportion of CFTR at the cell surface and assess its increase upon stimulation.

References

RS 49676 suppliers and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 49676 is an N-substituted imidazole derivative of ketoconazole that has demonstrated significant activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease.[1][2][3] Research conducted in the late 1980s identified this compound as a potent inhibitor of the intracellular amastigote stage of T. cruzi both in vitro and in vivo.[1][2][3] These application notes provide a summary of the available data, detailed experimental protocols derived from historical studies, and the putative mechanism of action.

Suppliers and Purchasing Information

As of late 2025, this compound is not commercially available from major chemical suppliers. It was originally synthesized by Syntex Research as a developmental compound.[2] Researchers interested in this compound would likely need to pursue custom synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study by Scott and Matthews (1987) evaluating the efficacy of this compound against Trypanosoma cruzi.

Table 1: In Vitro Activity of this compound against T. cruzi

CompoundTarget StageED50 (µg/mL)
This compoundAmastigotes< 0.0001
KetoconazoleAmastigotes< 0.0001
This compoundEpimastigotesInactive
KetoconazoleEpimastigotesInactive

Table 2: In Vivo Efficacy of this compound in T. cruzi-Infected Mice

Treatment GroupDosageMean Survival Time (Days)Cure Rate (%)
Untreated ControlN/A220
This compound100 mg/kg/day (subcutaneous)> 11 weeks20-25
Ketoconazole100 mg/kg/day (subcutaneous)33-400
Ketoconazole100 mg/kg/day (oral)33-400

Signaling Pathway and Mechanism of Action

As an N-substituted imidazole, this compound is presumed to act as an inhibitor of cytochrome P450-dependent enzymes. In fungi and related protozoa like Trypanosoma cruzi, the primary target of azole antifungals is the enzyme lanosterol 14α-demethylase. This enzyme is critical in the biosynthesis of ergosterol and other essential sterols that are vital components of the parasite's cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to parasite death.

G cluster_parasite Trypanosoma cruzi Cell AcetylCoA AcetylCoA HMGCoA_Reductase HMG-CoA Reductase AcetylCoA->HMGCoA_Reductase Squalene Squalene HMGCoA_Reductase->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol_Precursors Ergosterol Precursors Lanosterol_Demethylase->Ergosterol_Precursors Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol Cell_Membrane Parasite Cell Membrane Ergosterol->Cell_Membrane Ergosterol->Cell_Membrane Incorporation Disrupted_Membrane Disrupted Membrane & Cell Death Cell_Membrane->Disrupted_Membrane RS_49676 This compound RS_49676->Lanosterol_Demethylase Inhibition

Caption: Putative mechanism of this compound in T. cruzi.

Experimental Protocols

The following protocols are based on the methodologies described by Scott and Matthews in their 1987 publication in the American Journal of Tropical Medicine and Hygiene.[1][2][3]

In Vitro Anti-Amastigote Assay

This protocol assesses the efficacy of the compound against the intracellular amastigote stage of T. cruzi.

Materials:

  • Fibroblast lung cells

  • T. cruzi trypomastigotes (Brazil strain)

  • Eagle's Minimum Essential Medium (EMEM) with 5% fetal calf serum (FCS)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Methanol

  • Giemsa stain

Procedure:

  • Seed fibroblast lung cells into 96-well plates and incubate until a confluent monolayer is formed.

  • Infect the cell monolayers with T. cruzi trypomastigotes.

  • After infection, remove the medium and add fresh medium containing serial dilutions of this compound. Include appropriate vehicle controls (DMSO) and untreated controls.

  • Incubate the plates for a period sufficient for amastigote replication in the control wells.

  • After incubation, wash the plates, fix the cells with methanol, and stain with Giemsa.

  • Examine the plates microscopically to determine the number of amastigotes per cell.

  • Calculate the 50% effective dose (ED50), which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated controls.

In Vivo Efficacy Study in a Murine Model

This protocol evaluates the in vivo activity of this compound in mice infected with T. cruzi.

Materials:

  • Inbred mice (e.g., C3H/He)[1][2][3]

  • T. cruzi trypomastigotes (Brazil strain)

  • This compound suspension for injection (e.g., in sterile saline with a suspending agent)

  • Blood collection supplies

Procedure:

  • Infect mice with a standardized dose of T. cruzi trypomastigotes.

  • Initiate treatment with this compound at the desired dosage (e.g., 100 mg/kg/day, administered subcutaneously twice daily) a few days post-infection.[1][3]

  • Include a control group of infected mice that receives the vehicle only.

  • Monitor the mice daily for signs of illness and record survival times.

  • To determine cure, blood from treated and surviving mice can be cultured with fibroblast lung cells to detect the presence of parasites.[1][3]

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Seed_Cells Seed Fibroblast Cells Infect_Cells Infect with T. cruzi Seed_Cells->Infect_Cells Add_Compound Add this compound Dilutions Infect_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Fix_Stain Fix and Stain (Giemsa) Incubate->Fix_Stain Microscopy Microscopic Analysis Fix_Stain->Microscopy Calculate_ED50 Calculate ED50 Microscopy->Calculate_ED50 Infect_Mice Infect Mice with T. cruzi Treat_Mice Treat with this compound Infect_Mice->Treat_Mice Monitor_Survival Monitor Survival Treat_Mice->Monitor_Survival Blood_Culture Blood Culture for Cure Monitor_Survival->Blood_Culture

References

Troubleshooting & Optimization

RS 49676 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists working with RS 49676, an N-substituted imidazole compound with activity against Trypanosoma cruzi. The information provided is based on publicly available data and general laboratory best practices for handling compounds with limited solubility information.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and what is its primary biological activity?

This compound is an N-substituted imidazole compound.[1][2][3] It has demonstrated potent in vitro activity against the amastigote stage of the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[4][5]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

  • Organic Solvents: Start with common organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are generally effective for dissolving a wide range of organic molecules for in vitro studies.

  • Alcohols: Ethanol or methanol may also be suitable.

  • Aqueous Solutions: Direct solubility in aqueous buffers (like PBS) is likely to be very low. If an aqueous solution is required for your experiment, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution. This stock can then be serially diluted into your aqueous experimental medium.

Q3: What is a safe concentration of DMSO to use for my cell-based assays?

It is crucial to keep the final concentration of organic solvents in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

This is a common issue for compounds with low aqueous solubility. Here are some troubleshooting steps:

  • Lower the Final Concentration: The compound may be precipitating because its concentration in the final aqueous solution exceeds its solubility limit. Try using a lower final concentration of this compound.

  • Increase the Initial Solvent Volume (if possible): While keeping the final solvent concentration low is important, a slightly higher initial volume of the organic solvent in your stock solution might help in the dilution process.

  • Use a Surfactant: For some applications, a small amount of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) can help to maintain the compound's solubility in aqueous solutions. The suitability of this approach depends on your specific experimental setup.

  • Sonication: Gentle sonication of the solution after adding the compound stock can sometimes help to redissolve small precipitates.

  • Warm the Solution: Gently warming the solution (e.g., to 37°C) might increase the solubility. However, be cautious about the thermal stability of the compound.

Quantitative Data Summary

The following table summarizes the available biological activity data for this compound.

ParameterOrganism/Cell TypeValueReference
ED50 (50% Effective Dose)Trypanosoma cruzi amastigotes<0.0001 µg/mL[4][5]
In vivo EfficacyMurine model of T. cruzi infectionIncreased mean survival time over 11 weeks at 100 mg/kg/day (subcutaneous)[4][5]

Experimental Protocols

Hypothetical Protocol for In Vitro Anti-T. cruzi Amastigote Assay

This protocol is based on the methodology described in the 1987 publication by Scott et al., with added details for clarity. Note: The original publication does not specify the solvent used to prepare the this compound stock solution.

  • Preparation of this compound Stock Solution:

    • Due to the lack of specific solubility data, it is recommended to attempt to prepare a 10 mM stock solution in 100% DMSO.

    • Weigh out the appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO.

    • Gently vortex or sonicate if needed to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Cell Culture and Infection:

    • Culture a suitable host cell line (e.g., fibroblasts) in a 96-well plate until confluent.

    • Infect the host cells with T. cruzi trypomastigotes.

    • Allow sufficient time for the trypomastigotes to invade the host cells and transform into amastigotes.

    • Wash the cells to remove any remaining extracellular parasites.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the host cells (e.g., ≤0.5%).

    • Include a positive control (e.g., benznidazole) and a vehicle control (medium with DMSO only).

    • Remove the old medium from the infected cells and add the medium containing the different concentrations of this compound.

  • Incubation and Assessment:

    • Incubate the plates for a suitable period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

    • After incubation, fix and stain the cells (e.g., with Giemsa stain).

    • Determine the number of amastigotes per host cell using a microscope.

    • Calculate the percentage of inhibition for each concentration and determine the ED50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions Dilute treat_cells Treat Infected Cells with this compound Dilutions infect_cells Infect Host Cells with T. cruzi infect_cells->treat_cells Add Compound incubate Incubate for 48-72h treat_cells->incubate fix_stain Fix and Stain Cells incubate->fix_stain quantify Quantify Amastigotes fix_stain->quantify calc_ed50 Calculate ED50 quantify->calc_ed50

Caption: A general experimental workflow for in vitro testing of this compound.

troubleshooting_workflow start Start: Dissolve this compound in 100% DMSO check_dissolved Is it fully dissolved? start->check_dissolved sonicate_warm Action: Gently sonicate or warm the solution check_dissolved->sonicate_warm No add_to_aqueous Dilute stock solution into aqueous buffer check_dissolved->add_to_aqueous Yes sonicate_warm->check_dissolved check_precipitate Does it precipitate? add_to_aqueous->check_precipitate success Success: Solution is ready for experiment check_precipitate->success No troubleshoot Troubleshoot Options check_precipitate->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc use_surfactant Consider using a surfactant troubleshoot->use_surfactant change_solvent Try an alternative solvent (e.g., DMF, Ethanol) troubleshoot->change_solvent

Caption: A troubleshooting guide for this compound solubility issues.

References

Optimizing RS 49676 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "RS 49676". The following troubleshooting guide and FAQs are based on general principles for optimizing the concentration of a novel soluble compound for in vitro experiments. Researchers should adapt these guidelines based on the known chemical properties of their specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro experiments?

A1: Without prior data, a common starting point for a new compound is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the nanomolar range. This initial screen will help identify a biologically active concentration range.

Q2: How can I determine if this compound is toxic to my cells?

A2: A cytotoxicity assay is crucial to determine the concentration at which this compound may induce cell death, which could confound experimental results. It is advisable to run a cytotoxicity assay in parallel with your primary functional assays.

Q3: What is the best solvent for this compound?

A3: Many organic compounds are initially dissolved in dimethyl sulfoxide (DMSO). It is critical to determine the maximum tolerable DMSO concentration for your specific cell line, as it can be toxic at higher concentrations.[1][2] A vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) should always be included in your experiments.[1]

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time will depend on the specific biological question and the nature of the cellular process being investigated. A time-course experiment, ranging from a few hours to several days, is recommended to determine the ideal endpoint.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect at any concentration. 1. Compound is inactive in the chosen cell line or assay. 2. Concentration range is too low. 3. Incubation time is too short or too long. 4. Compound precipitated out of solution.1. Test in a different, relevant cell line or with a different functional readout. 2. Expand the concentration range to higher concentrations. 3. Perform a time-course experiment. 4. Visually inspect the culture medium for precipitate. If observed, try preparing fresh dilutions or using a different solvent system.
High levels of cell death in all treated wells. 1. Compound is cytotoxic at the tested concentrations. 2. The solvent (e.g., DMSO) concentration is too high.1. Perform a cytotoxicity assay to determine the IC50 and use concentrations well below this value. 2. Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.1%).[2] Always include a vehicle control.
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Inconsistent compound dilution and preparation. 3. Cells are at different passage numbers.1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh stock solutions and dilutions for each experiment. 3. Use cells within a consistent and low passage number range.
Compound appears to precipitate in the culture medium. 1. Poor solubility of the compound in aqueous media. 2. The concentration of the compound exceeds its solubility limit.1. Prepare a more concentrated stock in DMSO and use a smaller volume to achieve the final concentration. 2. Consider using a different solvent or a solubilizing agent, ensuring it does not interfere with the assay.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density

Optimizing cell seeding density is a critical first step for any in vitro experiment to ensure reproducible results.

Methodology:

  • Cell Culture: Culture cells in appropriate growth medium and conditions.

  • Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a range of densities (e.g., 1,000 to 50,000 cells/well).

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, assess cell confluence using a microscope and measure cell viability using an appropriate assay (e.g., MTT, PrestoBlue).

  • Determination: The optimal seeding density is the one that results in sub-confluent (typically 70-80%) and healthy cells at the end of the planned experimental duration.

Protocol 2: Cytotoxicity Assay

A cytotoxicity assay is essential to identify the concentration range of this compound that is non-toxic to the cells.

Methodology:

  • Cell Seeding: Seed cells at their optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Treatment: Replace the medium in the cell plate with the prepared compound dilutions and controls.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, 72 hours).

  • Assay: Perform a cytotoxicity assay according to the manufacturer's instructions. Common assays include LDH release, MTT, or real-time cytotoxicity assays.[3][4][5]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. This will allow you to determine the concentration of this compound that does not significantly impact cell viability.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Determine Optimal Seeding Density C Seed Cells A->C B Prepare this compound Stock Solution D Treat with this compound (Dose-Response) B->D C->D E Incubate D->E F Cytotoxicity Assay E->F G Functional Assay E->G H Data Analysis F->H G->H

Caption: General experimental workflow for testing a new compound in vitro.

Troubleshooting_Logic Start Experiment Start ObservedEffect Is there an observable effect? Start->ObservedEffect NoEffect No Effect ObservedEffect->NoEffect No YesEffect Effect Observed ObservedEffect->YesEffect Yes TroubleshootNoEffect Troubleshoot: - Concentration - Incubation Time - Solubility NoEffect->TroubleshootNoEffect CheckCytotoxicity Is there high cytotoxicity? YesEffect->CheckCytotoxicity HighCytotoxicity High Cytotoxicity CheckCytotoxicity->HighCytotoxicity Yes Proceed Proceed with Functional Assays CheckCytotoxicity->Proceed No TroubleshootCytotoxicity Troubleshoot: - Lower Concentration - Check Solvent Toxicity HighCytotoxicity->TroubleshootCytotoxicity

Caption: A logical diagram for troubleshooting common issues in in vitro experiments.

References

Troubleshooting inconsistent results with RS 49676

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "RS 49676" did not yield any relevant results for a research compound, drug, or biologic. The identifier does not appear to correspond to a publicly documented substance in chemical or biological databases. The search results were for unrelated commercial and industrial products.

Without a verifiable identity for "this compound," it is not possible to provide a technical support center with accurate troubleshooting guides, experimental protocols, or other requested scientific content. The core requirements of the request, such as data presentation, detailed methodologies, and signaling pathway diagrams, are contingent on the specific properties and mechanisms of action of the compound .

To proceed with your request, please provide a recognized identifier for the compound, such as:

  • A standard chemical name (e.g., IUPAC name)

  • A CAS Registry Number

  • A more common research code or trivial name

Once a valid compound identifier is provided, this request can be revisited to generate the detailed technical support content you require.

RS 49676 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no publicly available information regarding the specific chemical properties, stability, storage conditions, or experimental protocols for a compound designated "RS 49676." The following technical support guide is a generalized template based on best practices for handling research compounds. Researchers must consult the manufacturer's specific product information sheet and Safety Data Sheet (SDS) for accurate and detailed guidance.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

Without specific manufacturer data, general recommendations for powdered research compounds are to store them in a cool, dry, and dark place. For solutions, storage conditions will depend on the solvent used and the compound's stability in that solvent. Always refer to the product-specific documentation.

2. How should I properly handle this compound in the laboratory?

Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area, preferably a fume hood, especially when handling the powdered form or volatile solvents. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

3. What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color or appearance of the solid material, or cloudiness or precipitation in a solution.[1] Any unexpected experimental results could also indicate compound degradation. If degradation is suspected, it is recommended to use a fresh stock of the compound.

4. How long is this compound stable?

The shelf-life of this compound is not publicly documented. For any research chemical, it is crucial to check the expiration date provided by the manufacturer.[1][2] It is good practice to date the container upon receipt and upon opening to track its age.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent Experimental Results Compound degradationPrepare fresh stock solutions. Verify storage conditions.
Improper sample preparationReview and confirm the dissolution protocol. Ensure complete solubilization.
Inaccurate concentrationCalibrate pipettes and balances. Prepare a fresh dilution series.
Compound Won't Dissolve Incorrect solventConsult the manufacturer's data sheet for recommended solvents.
Low temperatureGently warm the solution if the compound's properties allow.
SaturationIncrease the volume of the solvent.
Precipitation in Stock Solution Exceeded solubility limitPrepare a less concentrated stock solution.
Temperature fluctuationStore the solution at a constant, recommended temperature.
Solvent evaporationEnsure the container is tightly sealed.[3]

Experimental Protocols

Note: No specific experimental protocols involving this compound were found. The following is a generalized workflow for preparing a stock solution.

General Stock Solution Preparation Workflow

cluster_prep Preparation cluster_storage Storage & Use Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Required Molarity & Volume Add Solvent Add Solvent Weigh Compound->Add Solvent Accurate Mass Dissolve Dissolve Add Solvent->Dissolve Appropriate Volume Store Solution Store Solution Dissolve->Store Solution e.g., vortex, sonicate Aliquot Aliquot Store Solution->Aliquot Prevent Freeze-Thaw Use in Experiment Use in Experiment Aliquot->Use in Experiment

Generalized workflow for preparing a stock solution.

General Chemical Safety and Storage

The following diagram illustrates key considerations for the safe storage of laboratory chemicals, which should be applied to this compound in the absence of specific instructions.

Chemical Storage Chemical Storage Segregation Segregation Chemical Storage->Segregation Incompatible Chemicals Ventilation Ventilation Chemical Storage->Ventilation Volatile/Toxic Temperature Control Temperature Control Chemical Storage->Temperature Control Heat/Light Sensitive Labeling Labeling Chemical Storage->Labeling Identity & Dates Secondary Containment Secondary Containment Chemical Storage->Secondary Containment Spill Prevention Acids Acids Segregation->Acids Bases Bases Segregation->Bases Flammables Flammables Segregation->Flammables Oxidizers Oxidizers Segregation->Oxidizers

References

Technical Support Center: Overcoming Investigational Compound RS 49676 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been generated based on general principles of cell culture and toxicology. As of the last update, "RS 49676" is not a publicly documented compound, and therefore, this guide should be considered a comprehensive template. Researchers should adapt these recommendations based on the specific known characteristics of this compound as they become available.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential toxicity associated with the investigational compound this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial signs of this compound-induced toxicity in cell culture?

A1: Initial indicators of toxicity can vary between cell lines but often include:

  • Reduced cell viability and proliferation: A noticeable decrease in the rate of cell growth or an increase in cell death.

  • Morphological changes: Cells may appear rounded, shrunken, detached from the culture surface, or show signs of blebbing (membrane protrusions).

  • Increased cellular debris: An accumulation of floating dead cells and cellular fragments in the culture medium.

  • Changes in confluence: A failure to reach expected confluence in a typical timeframe.

Q2: How can I differentiate between compound-induced toxicity and other cell culture problems?

A2: It is crucial to include proper controls in your experiments. To distinguish this compound-specific effects, always include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to ensure that the observed effects are not due to the solvent itself.

  • Untreated Control: Cells grown in culture medium without any treatment. This provides a baseline for normal cell health and growth.

  • Positive Control: A known cytotoxic compound to ensure your assay for cell death is working correctly.

Q3: At what concentration should I start my experiments with this compound?

A3: If the IC50 (half-maximal inhibitory concentration) of this compound for your cell line is unknown, it is recommended to perform a dose-response experiment. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the effective concentration range and identify the onset of toxicity.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death at Low Concentrations

If you observe significant cell death even at low concentrations of this compound, consider the following troubleshooting steps:

Potential Cause & Troubleshooting Steps:

  • High Solvent Concentration: The solvent used to dissolve this compound may be toxic to your cells.

    • Recommendation: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%, and for some sensitive cell lines, even lower (e.g., <0.1%). Always include a vehicle control with the highest concentration of solvent used in your experiment.

  • Compound Instability: this compound may be unstable in your culture medium, leading to the formation of toxic byproducts.

    • Recommendation: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done using techniques like HPLC or LC-MS to measure the concentration of the parent compound over time.[1] Consider reducing the incubation time or performing more frequent media changes.

  • Off-Target Effects: this compound might be hitting unintended cellular targets, leading to toxicity.

    • Recommendation: If the primary target of this compound is known, consider experiments to confirm target engagement at the concentrations you are using. If off-target effects are suspected, computational tools can sometimes predict potential off-target interactions based on the compound's structure.

Issue 2: Poor Reproducibility of Results

Inconsistent results between experiments can be frustrating. Here are some common causes and solutions:

Potential Cause & Troubleshooting Steps:

  • Compound Precipitation: this compound may have poor solubility in aqueous culture media, leading to precipitation and inconsistent effective concentrations.

    • Recommendation: Visually inspect your culture plates for any signs of precipitation. To improve solubility, you can try pre-warming the media to 37°C before adding the compound stock solution, or using a gentle vortex during preparation.[2] For compounds with very low solubility, specialized formulation strategies may be necessary.[2][3]

  • Variability in Cell Health: The initial health and passage number of your cells can significantly impact their response to a compound.

    • Recommendation: Use cells from a consistent passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination.

  • Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation.

    • Recommendation: Aliquot your stock solution of this compound into single-use vials to avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data related to this compound toxicity. This should be populated with your experimentally determined values.

Cell LineThis compound IC50 (µM)Vehicle (DMSO) Toxicity Threshold (%)Timepoint of Toxicity Onset (hours)
Cell Line A e.g., 10.5e.g., 0.5%e.g., 24
Cell Line B e.g., 25.2e.g., 0.5%e.g., 48
Cell Line C e.g., 5.8e.g., 0.1%e.g., 12

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare vehicle control wells containing the highest concentration of the solvent.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide Staining
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time in a 6-well plate. Include appropriate controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_cells Seed Cells in Plate prepare_compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay apoptosis_assay Perform Apoptosis Assay incubate->apoptosis_assay data_analysis Analyze Data & Determine Toxicity Profile viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: General experimental workflow for assessing this compound toxicity.

hypothetical_pathway cluster_pathway Hypothetical Toxicity Pathway RS49676 This compound TargetA Primary Target RS49676->TargetA OffTargetB Off-Target B RS49676->OffTargetB Unintended Interaction Caspase3 Caspase-3 Activation TargetA->Caspase3 Downstream Signaling OffTargetB->Caspase3 Stress Response Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Navigating Experimental Design with α2-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to address common pitfalls in experimental design involving α2-adrenergic agonists, a class of research compounds that includes agents like clonidine and dexmedetomidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for α2-adrenergic agonists?

A1: α2-adrenergic agonists are G protein-coupled receptor (GPCR) agonists.[1] They primarily bind to α2-adrenergic receptors, which are coupled to inhibitory G proteins (Gi).[2] Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately results in a reduction of norepinephrine release from presynaptic neurons, constituting a negative feedback loop that suppresses sympathetic outflow.[1]

Q2: My α2-adrenergic agonist is causing an unexpected increase in blood pressure in my animal model. What could be the cause?

A2: A transient increase in blood pressure, or hypertension, can occur with α2-adrenergic agonists, particularly with high doses or rapid intravenous administration. This paradoxical effect is often due to the drug losing its selectivity for the α2 receptor at higher concentrations and activating peripheral postjunctional α1-adrenergic receptors, which mediate vasoconstriction. Additionally, transient activation of peripheral α2B receptors can also contribute to this hypertensive response.

Q3: I'm observing significant sedation and bradycardia in my in-vivo experiments, even at low doses. Is this a typical response?

A3: Yes, sedation, a decrease in heart rate (bradycardia), and a drop in blood pressure (hypotension) are hallmark effects of centrally acting α2-adrenergic agonists.[3][4] These effects stem from the drug's action in the central nervous system, specifically the locus coeruleus, which leads to a reduction in sympathetic nervous system activity.[3] If these side effects are confounding your experimental results, consider adjusting your dosage or route of administration.

Q4: What are the key subtypes of the α2-adrenergic receptor, and how might they influence my results?

A4: There are three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C.[2] These subtypes have distinct tissue distributions and physiological roles.[2] The α2A and α2C subtypes are predominantly found in the central nervous system and are largely responsible for the sedative and analgesic effects. The α2B subtype is more prevalent in the periphery and can be involved in vasoconstriction. The specific agonist you are using may have different affinities for these subtypes, which can influence its pharmacological profile.

Troubleshooting Experimental Assays

In Vitro Functional Assays (e.g., cAMP Assays)
Problem Potential Cause Suggested Solution
No or Weak Signal Inactive compound or incorrect concentration.Verify the identity and purity of your agonist. Perform a dose-response curve to ensure you are using an appropriate concentration range.
Cell line does not express the α2-adrenergic receptor.Confirm receptor expression in your chosen cell line using techniques like qPCR or western blotting.
Issues with the cAMP detection kit.Ensure your cAMP detection kit is not expired and is being used according to the manufacturer's protocol. Consider including a positive control, such as forskolin, to stimulate adenylyl cyclase directly.[2]
High Background Signal High basal adenylyl cyclase activity in the cell line.Use a lower cell seeding density or reduce the serum concentration in your assay medium.
Reagent contamination.Use fresh, sterile reagents and dedicated pipettes for each component.
Poor Reproducibility Inconsistent cell numbers per well.Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing.
Temperature fluctuations during incubation.Use a temperature-controlled incubator and allow plates to equilibrate to room temperature before adding reagents.[5]
Radioligand Binding Assays
Problem Potential Cause Suggested Solution
High Non-Specific Binding Radioligand concentration is too high.Titrate the radioligand to determine the optimal concentration that maximizes specific binding while minimizing non-specific binding.
Insufficient washing steps.Increase the number or volume of washes to more effectively remove unbound radioligand.
Issues with cell membrane preparation.Ensure your membrane preparation protocol effectively isolates the cell membranes and removes interfering cytosolic components.
Low Specific Binding Low receptor expression in the tissue or cells.Use a tissue or cell line known to have high expression of the α2-adrenergic receptor.
Degraded radioligand.Check the expiration date of your radioligand and store it properly to prevent degradation.
Incorrect buffer composition.Ensure your binding buffer has the correct pH and ionic strength for optimal receptor-ligand interaction.[2]

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating a typical experimental workflow for an in-vitro functional assay and the canonical α2-adrenergic signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Culture (Expressing α2-AR) seed_cells Seed Cells into 96-well Plate prep_cells->seed_cells prep_agonist Prepare Serial Dilutions of α2 Agonist add_agonist Add α2 Agonist to Wells prep_agonist->add_agonist prep_reagents Prepare Assay Buffer and Detection Reagents detect_cAMP Detect cAMP Levels prep_reagents->detect_cAMP seed_cells->add_agonist incubate Incubate at 37°C add_agonist->incubate lyse_cells Lyse Cells incubate->lyse_cells lyse_cells->detect_cAMP measure_signal Measure Signal (e.g., Fluorescence) detect_cAMP->measure_signal plot_data Plot Dose-Response Curve measure_signal->plot_data calculate_ec50 Calculate EC50 plot_data->calculate_ec50

Caption: A typical workflow for an in-vitro functional assay to determine the potency of an α2-adrenergic agonist.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist α2 Agonist Receptor α2-Adrenergic Receptor Agonist->Receptor Binds G_protein Gi Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response Mediates

References

Technical Support Center: Interpreting Unexpected Outcomes in RS-86 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the muscarinic agonist RS-86. The information is compiled from available clinical and pharmacological studies.

Disclaimer: The information provided is based on publicly available research. Detailed protocols and complete datasets from all studies on RS-86 are not fully available in the public domain. Researchers should consult the original study publications for more in-depth information.

Frequently Asked Questions (FAQs)

Q1: What is RS-86 and what is its primary mechanism of action?

RS-86 is an orally active, specific muscarinic agonist.[1][2] Its primary mechanism of action is the stimulation of muscarinic acetylcholine receptors, with a likely preference for the M1 subtype.[3] M1 receptors are predominantly coupled to Gq/11 G-proteins, which activate phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Q2: What are the expected therapeutic effects of RS-86 based on its mechanism of action?

Given its role as a muscarinic agonist, RS-86 was investigated for its potential to enhance cholinergic neurotransmission. The primary therapeutic target for these investigations was Alzheimer's disease (AD) and senile dementia of the Alzheimer type (SDAT), with the hypothesis that stimulating muscarinic receptors could alleviate cognitive deficits.[1][4]

Q3: Were there any unexpected or contradictory outcomes observed in clinical studies with RS-86?

Yes, clinical studies with RS-86 have reported a range of outcomes, some of which were unexpected or inconsistent across study populations. These include:

  • Variable Cognitive Improvement: In a study with Alzheimer's patients, while seven out of twelve patients showed consistent improvement in Alzheimer's Disease Assessment Scale (ADAS) scores, a clinically obvious improvement was noted in only two of those patients.[3]

  • Induction of Negative Affective States: A study in a healthy volunteer reported a dose-dependent "anergic-anhedonic syndrome," characterized by a lack of energy and inability to feel pleasure.[2] This suggests that while it may have pro-cognitive effects in certain populations, it could have mood-altering effects in others.

  • Depressive Reactions: In a study involving patients with Alzheimer's disease, unexpected depressive reactions were observed in five out of seven patients treated with the cholinergic agonist oxotremorine, which has a similar mechanism to RS-86. This highlights a potential class effect for muscarinic agonists.

Troubleshooting Guides

Issue 1: Observing both cognitive improvement and negative mood changes in the same study cohort.

  • Possible Explanation: This could be due to the complex role of the cholinergic system in both cognition and mood regulation. The "cholinergic-adrenergic balance hypothesis" suggests that altering cholinergic activity can shift the balance towards a depressive state.[2] It is also possible that the effects of RS-86 are state-dependent, having different outcomes in healthy individuals versus those with neurodegenerative diseases.

  • Troubleshooting Steps:

    • Stratify your data: Analyze the results based on the baseline cognitive and affective states of the participants.

    • Dose-response analysis: Carefully examine if the positive and negative effects are dose-dependent. It's possible that the therapeutic window for cognitive enhancement is narrow and that higher doses lead to negative mood effects.

    • Concomitant medications: Review if any other medications could be interacting with RS-86 to produce these effects.

Issue 2: A lack of consistent, clinically significant improvement in cognitive scores across all participants.

  • Possible Explanation: The underlying pathology of Alzheimer's disease is complex and not solely dependent on cholinergic deficits. The variability in response to RS-86 could be due to differences in the extent of cholinergic neuron loss, individual differences in receptor sensitivity, or the presence of other co-pathologies.

  • Troubleshooting Steps:

    • Biomarker analysis: If available, correlate the cognitive outcomes with biomarkers of cholinergic function or Alzheimer's pathology to identify potential predictors of response. A study with RS-86 found that an increase in peak nocturnal cortisol levels correlated with improvement on ADAS testing.[3]

    • Subgroup analysis: Analyze the data for subgroups of patients who may be more responsive to cholinergic stimulation.

Data Presentation

Table 1: Summary of Reported Outcomes in RS-86 Studies

Outcome CategoryStudy PopulationKey FindingsQuantitative Data (if available)Citation
Cognitive Efficacy Alzheimer's Disease PatientsConsistent improvement in ADAS scores in a subset of patients.7 out of 12 patients showed improvement.[3]
Alzheimer's Disease PatientsImprovement in psychometric tests with a speed component.Not specified.[1]
Unexpected Adverse Events Healthy VolunteerDose-dependent anergic-anhedonic syndrome.Not specified.[2]
Biological Effects Alzheimer's Disease PatientsSignificant increase in peak nocturnal cortisol levels.Correlated with improvement in ADAS scores.[3]
Alzheimer's Disease PatientsIncrease in the amplitude of the P300 evoked potential.38% increase.[3]
General Tolerability Alzheimer's Disease PatientsProduced typical peripheral cholinergic effects but was better tolerated than physostigmine and arecoline.Daily doses up to 3.0 mg orally for a maximum of 18 weeks.[4]

Experimental Protocols

1. General Clinical Trial Design for Alzheimer's Disease Studies

  • Design: The studies were typically double-blind, placebo-controlled, crossover trials.[3]

  • Participants: Patients meeting the Research Diagnostic Criteria for Alzheimer's disease (AD) or senile dementia of the Alzheimer type (SDAT).[1][3]

  • Intervention: Oral administration of RS-86 at varying doses (up to 3.0 mg daily) or placebo.[1][4]

  • Duration: Treatment periods could extend for several weeks (e.g., up to 18 weeks).[4]

2. Assessment of Cognitive and Non-cognitive Effects

  • Primary Tool: The Alzheimer's Disease Assessment Scale (ADAS) was used to assess both cognitive and non-cognitive effects.[3]

  • Administration Protocol for ADAS:

    • The cognitive items are administered in a specific order, with the Word Recall test first and the Word Recognition task last.

    • A brief, neutral conversation is initiated before the test to put the subject at ease.

    • The test is not timed to avoid pressuring the subject.

    • For the Word Recall task, subjects are presented with a list of 10 high-frequency, high-imagery nouns on cards and are asked to recall them over three trials.

    • Scoring is based on the mean number of words not recalled across the three trials.

Mandatory Visualization

Signaling Pathway for RS-86 (via M1 Muscarinic Receptor)

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RS86 RS-86 M1R M1 Receptor RS86->M1R Binds to Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Ca_release->PKC Activates Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (Double-Blind, Crossover) cluster_assessment Outcome Assessment cluster_analysis Data Analysis P_Selection Patient Selection (AD/SDAT Criteria) Baseline_Assess Baseline Assessments (ADAS, Biological Markers) P_Selection->Baseline_Assess Randomization Randomization Baseline_Assess->Randomization Group_A Group A: RS-86 Treatment Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Mid_Assess Mid-point Assessments Group_A->Mid_Assess Group_B->Mid_Assess Washout Washout Period Crossover Crossover Washout->Crossover Group_A2 Group A: Placebo Crossover->Group_A2 Group_B2 Group B: RS-86 Treatment Crossover->Group_B2 Final_Assess Final Assessments (ADAS, Biological Markers) Group_A2->Final_Assess Group_B2->Final_Assess Mid_Assess->Washout Data_Analysis Data Analysis (Comparison of RS-86 vs. Placebo) Final_Assess->Data_Analysis

References

Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating the off-target effects of small molecule inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of undesirable outcomes, including:

  • Cellular toxicity: Off-target effects can induce cellular stress and death through pathways unrelated to the intended target.

  • Unwanted side effects in a clinical setting: In therapeutic applications, off-target interactions are a primary cause of adverse drug reactions.[1]

Q2: How can I proactively assess the potential for off-target effects with my compound?

A2: A multi-pronged approach combining computational and experimental methods is recommended for a comprehensive off-target profile assessment.

  • In Silico Profiling: Computational methods, such as docking simulations and pharmacophore modeling, can predict potential off-target interactions by screening the compound against large databases of protein structures.

  • Experimental Screening: A variety of experimental assays can be used to identify off-target interactions empirically. These include:

    • Broad Kinase Panels: Particularly useful for kinase inhibitors, these assays test the compound against a large number of purified kinases to determine its selectivity.

    • Cell-Based Assays: Reporter gene assays, cell viability assays, and phenotypic screens can reveal unexpected cellular responses.

    • Proteomics and Transcriptomics: Techniques like RNA-seq can identify changes in gene expression that are not explained by the on-target activity, suggesting potential off-target signaling pathways.[2]

Q3: What are some initial steps I can take in my experimental design to minimize off-target effects?

A3: Several straightforward strategies can be implemented early in the experimental process to reduce the impact of off-target effects:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to identify the lowest concentration of your compound that produces the desired on-target effect.[1] Using excessively high concentrations increases the likelihood of engaging lower-affinity off-targets.

  • Employ Structurally Unrelated Inhibitors: If multiple, structurally distinct compounds that target the same protein produce the same phenotype, it increases confidence that the observed effect is due to on-target activity.[1]

  • Utilize Genetic Validation: Techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target can help confirm that the pharmacological phenotype is consistent with the genetic perturbation.[1]

Troubleshooting Guides

Problem 1: Unexpected Cellular Toxicity or Phenotype

Symptoms:

  • Significant decrease in cell viability at concentrations where the on-target effect is expected.

  • Observation of a cellular phenotype that is not consistent with the known function of the intended target.

Troubleshooting Steps:

  • Perform a Dose-Response Curve for Toxicity: Determine the concentration at which toxicity is observed and compare it to the EC50/IC50 for the on-target activity. A large window between efficacy and toxicity is desirable.

  • Conduct Cell Viability Assays in Multiple Cell Lines: Assess whether the toxicity is cell-type specific, which can provide clues about the potential off-target protein or pathway.[1]

  • Run a Broad Off-Target Screen: A commercially available safety pharmacology panel can screen your compound against a wide range of receptors, ion channels, and enzymes known to be involved in toxicological responses.

  • Analyze Cellular Stress Pathways: Investigate the activation of common stress response pathways (e.g., apoptosis, unfolded protein response) using methods like Western blotting or qPCR.

Problem 2: Inconsistent Results Between Different Studies or Labs

Symptoms:

  • Difficulty reproducing previously published data for a specific inhibitor.

  • Variability in experimental outcomes despite seemingly identical conditions.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: Ensure the compound is what it is claimed to be and is free of impurities that may have their own biological activity.

  • Standardize Experimental Conditions: Pay close attention to cell density, passage number, and media composition, as these can influence cellular responses to small molecules.

  • Compare Compound Concentrations and Treatment Times: Even small variations in these parameters can lead to different levels of on-target versus off-target effects.

  • Consider Cell Line Authenticity: Misidentified or cross-contaminated cell lines are a common source of irreproducible data.

Data Presentation

Table 1: Example Kinase Selectivity Profile

This table illustrates how to present data from a kinase screen to assess the selectivity of a hypothetical inhibitor.

Kinase TargetIC50 (nM)% Inhibition at 1 µM
On-Target 10 98%
Off-Target A15075%
Off-Target B80040%
Off-Target C>10,000<5%
Off-Target D>10,000<2%

Interpretation: The inhibitor is highly potent against the on-target kinase. It shows some activity against Off-Target A and B at higher concentrations, suggesting potential for off-target effects at supra-pharmacological doses. It is highly selective against Off-Targets C and D.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To determine the inhibitory activity of a small molecule against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to create a range of concentrations.

  • Assay Plate Setup: In a 384-well plate, add the recombinant kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for the specified time to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ATP remaining (indicating kinase inhibition) or the amount of phosphorylated substrate.

  • Data Analysis: Read the signal (e.g., luminescence, fluorescence) using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a small molecule inhibitor in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures. The binding of the inhibitor is expected to stabilize the target protein, increasing its melting temperature.

  • Protein Precipitation: Centrifuge the samples to pellet the aggregated (denatured) proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_incell In Cellulo Validation cluster_validation Target Engagement & Specificity invitro_start Kinase Panel Screening invitro_data Generate IC50 Values invitro_start->invitro_data incell_start Cell-Based Assays (e.g., Viability, Reporter) invitro_data->incell_start Select Lead Compounds incell_data Determine EC50 & Cytotoxicity incell_start->incell_data validation_start CETSA or Pulldown Assays incell_data->validation_start Confirm Cellular Activity genetic_validation CRISPR/siRNA Knockdown validation_start->genetic_validation final_analysis Comprehensive Off-Target Profile genetic_validation->final_analysis Correlate Phenotypes

Caption: Workflow for assessing off-target effects.

signaling_pathway_mitigation cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway inhibitor Small Molecule Inhibitor target Intended Target inhibitor->target High Affinity off_target Unintended Target inhibitor->off_target Lower Affinity downstream_on Desired Biological Effect target->downstream_on downstream_off Adverse Effect or Misleading Phenotype off_target->downstream_off mitigation Mitigation Strategies mitigation->inhibitor Optimize Dose & Selectivity

Caption: On-target vs. off-target signaling pathways.

References

Technical Support Center: Refining RS-86 Treatment Protocols for Better Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a centralized resource for troubleshooting and refining experimental protocols involving the M1 muscarinic acetylcholine receptor agonist, RS-86. The following information is curated to address common challenges and frequently asked questions encountered during in-vitro and in-vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with RS-86, presented in a question-and-answer format.

Q1: What is the primary mechanism of action for RS-86?

RS-86 is a centrally acting M1 muscarinic acetylcholine receptor (mAChR) agonist. It binds to and activates the M1 receptor, a G-protein coupled receptor (GPCR), initiating downstream signaling cascades. This action is independent of presynaptic cholinergic terminals.

Q2: I am observing a weak or no signal in my M1 calcium flux assay with RS-86. What are the possible causes and solutions?

Several factors can contribute to a weak or absent signal in a calcium flux assay. Consider the following troubleshooting steps:

  • Low Receptor Expression: The cell line used may not express a sufficient number of M1 receptors.

    • Solution: Confirm M1 receptor expression levels using a validated method such as qPCR or radioligand binding. Consider utilizing a cell line known for higher or inducible M1 receptor expression.

  • Incorrect Assay Buffer: The composition of the assay buffer is critical for cell health and optimal signal transduction.

    • Solution: Review and optimize the buffer composition. Some commercially available calcium flux assay kits recommend specific buffer formulations for optimal performance.

  • Compound Insolubility: RS-86, like many small molecules, may have limited aqueous solubility, leading to a lower effective concentration.

    • Solution: Visually inspect your prepared RS-86 solutions for any signs of precipitation. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO (final concentration in the assay should typically be below 0.5%) and ensure it is fully dissolved before diluting into the aqueous assay buffer.

  • Poor Cell Health: The viability and adherence of your cells are paramount for a successful assay.

    • Solution: Before initiating the experiment, check cell morphology and viability using methods like Trypan Blue exclusion. Ensure that cells are not over-confluent and have been allowed adequate time to adhere after seeding.

Q3: My dose-response curve for RS-86 in an ERK phosphorylation assay is not sigmoidal. What could be the issue?

An atypical dose-response curve can be indicative of several experimental variables:

  • Suboptimal Ligand Concentration Range: The concentrations of RS-86 tested may be too high or too low to capture the full sigmoidal response.

    • Solution: Perform a wider range of serial dilutions, spanning from picomolar to high micromolar concentrations, to ensure you capture the baseline, the linear portion, and the saturation phase of the curve.

  • Ligand Degradation: The stability of RS-86 in your experimental conditions might be a factor.

    • Solution: Prepare fresh dilutions of RS-86 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

  • High Basal ERK Phosphorylation: High background signal can mask the stimulatory effect of RS-86.

    • Solution: Ensure adequate serum starvation of cells prior to the experiment to reduce basal ERK activity. Handle cell plates gently during stimulation and harvesting, as mechanical stress can sometimes induce ERK phosphorylation.

Q4: What are the expected side effects of RS-86 in in-vivo studies?

As a cholinergic agonist, RS-86 can produce typical peripheral cholinergic effects. In human clinical trials, commonly observed side effects have included hypersalivation and sweating. Higher doses may lead to disturbed visual accommodation. These should be monitored in animal models to assess tolerability and to establish a therapeutic window.

Quantitative Data Summary

While specific quantitative data for RS-86 is not extensively available in the public domain, the following table provides a framework for the types of data that should be generated and reported for a thorough characterization of its efficacy.

ParameterDescriptionTypical AssayTarget Value/Range
EC50 The concentration of RS-86 that produces 50% of the maximal response.Calcium Flux, Inositol Phosphate Accumulation, ERK PhosphorylationTo be determined experimentally.
IC50 The concentration of RS-86 that inhibits 50% of a specific binding or response.Radioligand Binding Assay (in the presence of a competing ligand)To be determined experimentally.
Ki The inhibition constant, representing the binding affinity of RS-86 to the M1 receptor.Radioligand Binding AssayTo be determined experimentally.
Emax The maximum response achievable with RS-86.Calcium Flux, Inositol Phosphate Accumulation, ERK PhosphorylationTo be determined experimentally; compared to a reference full agonist.

Experimental Protocols & Methodologies

The following are detailed methodologies for key experiments commonly used to characterize M1 receptor agonists like RS-86.

In-Vitro Functional Assay: ERK1/2 Phosphorylation

This assay measures the ability of RS-86 to induce the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a downstream effector in the M1 receptor signaling pathway.

Materials:

  • CHO or HEK-293 cells stably expressing the human M1 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.

  • Serum-free medium for starvation.

  • RS-86 stock solution (e.g., 10 mM in DMSO).

  • Reference M1 agonist (e.g., Acetylcholine).

  • Lysis buffer.

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Seeding: Seed M1-expressing cells in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for at least 6 hours to reduce basal ERK phosphorylation.

  • Compound Stimulation: Prepare serial dilutions of RS-86 in serum-free medium. Replace the starvation medium with the RS-86 dilutions or controls (vehicle, reference agonist).

  • Incubation: Incubate the cells at 37°C for a predetermined optimal time (e.g., 5-15 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Western Blotting:

    • Determine protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies for p-ERK and total ERK.

    • Incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized response against the logarithm of the RS-86 concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.

In-Vitro Functional Assay: Inositol Phosphate (IP) Accumulation

This assay quantifies the production of inositol phosphates, a key second messenger in the M1 receptor signaling cascade.

Materials:

  • CHO or HEK-293 cells stably expressing the human M1 muscarinic receptor.

  • Cell culture medium.

  • Labeling medium containing myo-[³H]inositol.

  • Stimulation buffer containing LiCl.

  • RS-86 stock solution.

  • Anion exchange chromatography columns.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Labeling: Seed M1-expressing cells and label overnight with medium containing myo-[³H]inositol.

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Compound Stimulation: Add varying concentrations of RS-86 and incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Extraction: Stop the reaction and extract the inositol phosphates.

  • Separation: Separate the inositol phosphates using anion exchange chromatography.

  • Quantification: Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

  • Data Analysis: Plot the radioactivity (counts per minute) as a function of RS-86 concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax.

Signaling Pathways and Experimental Workflows

Visual representations of the M1 receptor signaling pathway and a general experimental workflow are provided below to aid in understanding and experimental design.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RS-86 RS-86 M1 Receptor M1 Receptor RS-86->M1 Receptor Binds to Gq/11 Gq/11 M1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+ release Ca2+ release IP3->Ca2+ release Induces ERK Phosphorylation ERK Phosphorylation PKC->ERK Phosphorylation Leads to

Caption: M1 Muscarinic Receptor Signaling Pathway activated by RS-86.

Experimental_Workflow Start Start Cell Culture & Seeding Cell Culture & Seeding Start->Cell Culture & Seeding Compound Preparation (RS-86 Dilutions) Compound Preparation (RS-86 Dilutions) Cell Culture & Seeding->Compound Preparation (RS-86 Dilutions) Cell Treatment/Stimulation Cell Treatment/Stimulation Compound Preparation (RS-86 Dilutions)->Cell Treatment/Stimulation Assay-Specific Steps Assay-Specific Steps Cell Treatment/Stimulation->Assay-Specific Steps e.g., Lysis, Staining Data Acquisition Data Acquisition Assay-Specific Steps->Data Acquisition e.g., Plate Reader, Western Blot Data Analysis Data Analysis Data Acquisition->Data Analysis Dose-Response Curve Fitting Determine EC50/IC50, Emax Determine EC50/IC50, Emax Data Analysis->Determine EC50/IC50, Emax End End Determine EC50/IC50, Emax->End

Caption: General experimental workflow for in-vitro characterization of RS-86.

Validation & Comparative

A Comparative Analysis of Antifungal Efficacy: Ketoconazole vs. Compound X

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on "RS 49676" : Extensive searches of chemical, pharmaceutical, and biological databases have yielded no publicly available information for a compound designated "this compound". Therefore, this guide has been developed as a template to illustrate a comprehensive comparison between the well-established antifungal agent, ketoconazole, and a hypothetical new chemical entity, hereinafter referred to as "Compound X". The data presented for Compound X is illustrative and serves to populate the comparative framework.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of the antifungal efficacy of ketoconazole and a novel compound. The document outlines their mechanisms of action, summarizes key quantitative data in tabular form, details experimental protocols, and visualizes relevant biological pathways and workflows.

Overview and Mechanism of Action

Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class.[1] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[][3] By inhibiting its synthesis, ketoconazole disrupts the fungal cell membrane, leading to increased permeability and ultimately, the inhibition of fungal growth.[1][][3] At higher concentrations, ketoconazole can also inhibit other cytochrome P450 enzymes in both fungi and mammals.[4]

Compound X (hypothetical) is a novel antifungal agent. For the purpose of this guide, we will assume its mechanism of action also involves the disruption of the fungal cell membrane, though potentially through a different target or with a different affinity.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the inhibitory action of Ketoconazole.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action Lanosterol Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Lanosterol 14α-demethylase (CYP51A1) Ergosterol Ergosterol Intermediate Sterols->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Ketoconazole Ketoconazole Lanosterol 14α-demethylase (CYP51A1) Lanosterol 14α-demethylase (CYP51A1) Ketoconazole->Lanosterol 14α-demethylase (CYP51A1) Inhibition

Figure 1: Mechanism of Action of Ketoconazole in the Fungal Ergosterol Biosynthesis Pathway.

Comparative Efficacy Data

The in vitro efficacy of antifungal agents is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative MIC values for ketoconazole and the hypothetical Compound X against various fungal pathogens.

Table 1: In Vitro Susceptibility of Candida albicans Strains

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Ketoconazole0.003 - >2560.1251.0
Compound X (Hypothetical)0.001 - 1280.060.5

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. Data for ketoconazole is sourced from multiple studies and can vary based on the specific isolates tested.[5]

Table 2: In Vitro Susceptibility of Various Fungal Species

Fungal SpeciesKetoconazole MIC (µg/mL)Compound X MIC (µg/mL) (Hypothetical)
Aspergillus fumigatus0.25 - 80.125 - 4
Cryptococcus neoformans0.03 - 10.015 - 0.5
Trichophyton rubrum0.01 - 0.50.005 - 0.25
Malassezia furfur<0.01 - 0.125<0.005 - 0.06

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the efficacy of antifungal agents.

Broth Microdilution Method for MIC Determination (CLSI M27-A3 Standard)

This method is used to determine the in vitro susceptibility of yeast isolates to antifungal agents.

cluster_workflow Broth Microdilution Workflow Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Fungal Inoculum->Inoculate Microtiter Plate Serial Dilution of Antifungals Serial Dilution of Antifungals Serial Dilution of Antifungals->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Figure 2: Experimental Workflow for Broth Microdilution MIC Assay.
  • Preparation of Antifungal Stock Solutions : Dissolve ketoconazole and Compound X in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Preparation of Microdilution Plates : Perform serial two-fold dilutions of the antifungal stock solutions in RPMI-1640 medium within a 96-well microtiter plate. The final concentrations should typically span a range from 0.015 to 16 µg/mL. Include a drug-free well as a positive growth control.

  • Inoculum Preparation : Culture the yeast strain on Sabouraud dextrose agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL in the microplate wells.

  • Inoculation and Incubation : Add the prepared inoculum to each well of the microtiter plate. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the antifungal agent that causes a significant (typically ≥50% for azoles) inhibition of growth compared to the growth control well. This can be assessed visually or by using a spectrophotometer.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antifungal susceptibility.

  • Agar Plate Preparation : Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Inoculum Preparation : Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation : Evenly swab the fungal suspension over the entire surface of the agar plate.

  • Disk Placement : Aseptically place paper disks impregnated with a standard concentration of ketoconazole and Compound X onto the inoculated agar surface.

  • Incubation : Incubate the plates at 35°C for 24-48 hours.

  • Zone of Inhibition Measurement : Measure the diameter of the zone of growth inhibition around each disk in millimeters. A larger zone diameter indicates greater susceptibility of the fungus to the drug.

Safety and Selectivity

An important aspect of drug development is the selectivity of a compound for the fungal target over its mammalian counterpart. For azole antifungals, this often involves comparing the inhibition of fungal CYP51A1 with human cytochrome P450 enzymes.

Table 3: In Vitro Cytochrome P450 Inhibition

EnzymeKetoconazole IC50 (nM)Compound X IC50 (nM) (Hypothetical)
Fungal CYP51A15025
Human CYP3A41505000
Human CYP2C92500>10000
Human CYP2C195000>10000

IC50 is the half-maximal inhibitory concentration. A higher IC50 value for human enzymes indicates lower potential for drug-drug interactions and off-target effects.

The following diagram illustrates the desired selectivity of an antifungal agent.

Antifungal Agent Antifungal Agent Fungal Target (e.g., CYP51A1) Fungal Target (e.g., CYP51A1) Antifungal Agent->Fungal Target (e.g., CYP51A1) High Affinity (Strong Inhibition) Mammalian Off-Target (e.g., CYP3A4) Mammalian Off-Target (e.g., CYP3A4) Antifungal Agent->Mammalian Off-Target (e.g., CYP3A4) Low Affinity (Weak Inhibition) Therapeutic Effect Therapeutic Effect Fungal Target (e.g., CYP51A1)->Therapeutic Effect Adverse Effects / DDI Adverse Effects / DDI Mammalian Off-Target (e.g., CYP3A4)->Adverse Effects / DDI

Figure 3: Desired Selectivity Profile for an Antifungal Agent.

Conclusion

This guide provides a framework for comparing the efficacy of a novel antifungal agent, represented here as Compound X, with the established drug, ketoconazole. The comparison relies on standardized in vitro susceptibility testing to determine MIC values against a panel of relevant fungal pathogens. Furthermore, an assessment of the compound's selectivity for the fungal target over human enzymes is crucial for predicting its safety profile. Based on the hypothetical data presented, Compound X shows promise with potentially greater potency (lower MIC values) and improved selectivity (higher IC50 for human CYPs) compared to ketoconazole. However, these findings would need to be substantiated by extensive preclinical and clinical studies. Researchers are encouraged to use the experimental protocols outlined herein to generate robust and comparable data for their compounds of interest.

References

A Comparative Analysis of Benznidazole and the Experimental Compound RS 49676 for the Treatment of Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in Latin America and increasingly, globally. For decades, benznidazole has been the frontline treatment, despite its limitations. This guide provides a detailed comparison of benznidazole with RS 49676, an experimental N-substituted imidazole compound, based on available preclinical data. It is important to note that information on this compound is limited to a single study published in 1987, suggesting its development was likely discontinued.

Executive Summary

Benznidazole, a nitroimidazole derivative, is a well-established therapeutic for Chagas disease, demonstrating moderate efficacy, particularly in the acute phase. Its mechanism of action involves the generation of reactive nitrogen species that damage parasitic DNA and other macromolecules. In contrast, this compound, an N-substituted imidazole, showed potent in vitro activity against the amastigote stage of T. cruzi in a 1987 study. Its in vivo efficacy in a murine model was also noted, with a subset of treated mice achieving parasitological cure. The presumed mechanism for N-substituted imidazoles like this compound involves the inhibition of sterol biosynthesis in the parasite. Due to the limited data on this compound, a direct and comprehensive comparison of clinical efficacy and safety with benznidazole is not possible.

Data Presentation

Table 1: In Vitro Efficacy against Trypanosoma cruzi
CompoundParasite StageMetricValueSource
This compound AmastigotesED50< 0.0001 µg/mL
Epimastigotes-Inactive
Benznidazole AmastigotesIC50~1.5 - 5 µM

Note: Direct comparison of ED50 and IC50 values should be made with caution due to potential differences in experimental protocols.

Table 2: In Vivo Efficacy in a Murine Model of Chagas Disease
CompoundDosing RegimenMean Survival Time (vs. Control)Parasitological Cure RateSource
This compound 100 mg/kg/day (subcutaneously, twice daily)Increased by over 11 weeks20-25%
Benznidazole 100 mg/kg/day (orally)Varies by strain and treatment durationUp to 80% in some studies

Mechanism of Action

Benznidazole: As a nitroimidazole, benznidazole's primary mechanism involves the reduction of its nitro group by a parasitic nitroreductase. This process generates reactive nitro radicals that can cause significant damage to the parasite's DNA, lipids, and proteins, ultimately leading to cell death.

This compound: As an N-substituted imidazole, this compound is presumed to act similarly to other azole compounds like ketoconazole. These compounds typically inhibit the fungal and protozoan cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the parasite's cell membrane. Disruption of ergosterol synthesis leads to altered membrane permeability and fluidity, ultimately inhibiting parasite growth and replication.

Experimental Protocols

Benznidazole In Vitro Susceptibility Testing (General Protocol)

A common method for determining the in vitro susceptibility of T. cruzi to benznidazole involves the following steps:

  • Cell Culture: Mammalian host cells (e.g., L6 myoblasts or Vero cells) are seeded in 96-well plates and incubated to form a confluent monolayer.

  • Parasite Infection: The host cell monolayer is infected with bloodstream trypomastigotes of a specific T. cruzi strain. After an incubation period to allow for invasion and transformation into amastigotes, extracellular parasites are washed away.

  • Drug Exposure: A serial dilution of benznidazole is added to the infected cell cultures. Control wells with no drug and a reference drug are included.

  • Incubation: The plates are incubated for a defined period (e.g., 72-96 hours) to allow for amastigote replication.

  • Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be done by microscopy after staining with a DNA-binding fluorescent dye (e.g., DAPI) or by using a reporter gene-expressing parasite line (e.g., luciferase or beta-galactosidase).

  • Data Analysis: The concentration of benznidazole that inhibits parasite replication by 50% (IC50) is calculated from the dose-response curve.

This compound In Vitro Efficacy Assay (Based on Scott et al., 1987)

The 1987 study on this compound likely employed a similar methodology to the general protocol described for benznidazole. Key aspects from the abstract include:

  • Parasite Stages Tested: The study assessed the activity against both epimastigotes and intracellular amastigotes.

  • Host Cells: The specific host cell line used for the intracellular amastigote assay is not detailed in the abstract but was likely a standard mammalian cell line.

  • Outcome Measure: The effective dose that inhibited 50% of the amastigotes (ED50) was determined.

Benznidazole In Vivo Efficacy in a Murine Model (General Protocol)

Murine models are standard for evaluating the in vivo efficacy of anti-Chagasic compounds:

  • Animal Model: Immunocompetent mice (e.g., BALB/c or C3H/He) are commonly used.

  • Infection: Mice are infected with a specific strain of T. cruzi trypomastigotes via intraperitoneal or subcutaneous injection.

  • Treatment: Treatment with benznidazole is typically initiated during the acute phase of infection. The drug is administered orally at a defined dose and for a specific duration (e.g., 20-30 days). A control group receives the vehicle.

  • Monitoring of Parasitemia: Blood samples are taken at regular intervals to monitor the level of circulating parasites.

  • Survival Analysis: The survival rate of the treated and control groups is recorded.

  • Assessment of Cure: After the treatment period, parasitological cure is assessed by methods such as:

    • Hemoculture: Blood is cultured to detect the presence of viable parasites.

    • Polymerase Chain Reaction (PCR): To detect parasite DNA in the blood or tissues.

    • Immunosuppression: Mice are treated with an immunosuppressant (e.g., cyclophosphamide) to induce relapse in case of residual infection.

This compound In Vivo Efficacy in a Murine Model (Based on Scott et al., 1987)

The in vivo study of this compound, as described in the abstract, involved:

  • Animal Model: Inbred C3H/He mice were used.

  • Infection: Mice were infected with the Brazil strain of T. cruzi.

  • Treatment: this compound was administered subcutaneously at a dose of 100 mg/kg/day, given in two daily doses.

  • Outcome Measures:

    • Mean Survival Time: The survival time of the treated group was compared to the untreated control group.

    • Cure Determination: Cure was assessed by culturing the blood of infected mice with fibroblast lung cells.

Visualizations

Benznidazole_Mechanism_of_Action Benznidazole Benznidazole (Prodrug) Nitroreductase Parasitic Nitroreductase (NTR) Benznidazole->Nitroreductase Reduction ReactiveMetabolites Reactive Nitro Radical Anions Nitroreductase->ReactiveMetabolites Generates DNA Parasite DNA ReactiveMetabolites->DNA Damages Lipids Parasite Lipids ReactiveMetabolites->Lipids Damages Proteins Parasite Proteins ReactiveMetabolites->Proteins Damages CellDeath Parasite Cell Death DNA->CellDeath Lipids->CellDeath Proteins->CellDeath

Caption: Mechanism of action of Benznidazole.

Experimental_Workflow_In_Vivo_Efficacy cluster_Phase1 Infection Phase cluster_Phase2 Treatment Phase cluster_Phase3 Monitoring & Analysis Phase Infection Infection of Mice with Trypanosoma cruzi Treatment Drug Administration (e.g., Benznidazole or this compound) Infection->Treatment Control Vehicle Administration (Control Group) Infection->Control Parasitemia Monitor Parasitemia Treatment->Parasitemia Survival Record Survival Treatment->Survival Cure Assess Parasitological Cure (Hemoculture, PCR, Immunosuppression) Treatment->Cure Control->Parasitemia Control->Survival

Caption: General experimental workflow for in vivo efficacy testing.

Conclusion

Benznidazole remains a cornerstone of Chagas disease treatment, though its efficacy is not universal and it is associated with adverse effects. The experimental compound this compound demonstrated significant in vitro potency and some in vivo efficacy in a preclinical model in a study from 1987. However, the lack of subsequent research and clinical development for this compound means that benznidazole continues to be the standard of care. The data on this compound, while limited, highlights the potential of N-substituted imidazoles as a chemical class for further exploration in the development of novel anti-Chagasic agents. Future research should focus on compounds with high efficacy against various T. cruzi strains, improved safety profiles, and shorter treatment durations.

Validating the Anti-trypanosomal Activity of RS 49676: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the anti-trypanosomal activity of the N-substituted imidazole, RS 49676. The information is intended for researchers, scientists, and drug development professionals, offering a comparative perspective against another imidazole compound, ketoconazole, and presenting relevant experimental data and methodologies.

Comparative Efficacy of this compound and Ketoconazole

The following table summarizes the in vitro and in vivo activities of this compound and ketoconazole against Trypanosoma cruzi.

Parameter This compound Ketoconazole Reference
In Vitro Activity (ED50)
Amastigotes< 0.0001 µg/ml< 0.0001 µg/ml[1]
EpimastigotesInactiveInactive[1]
In Vivo Activity (C3H/He mice, T. cruzi Brazil strain)
Mean Survival Time (vs. control)Increased by over 11 weeksIncreased by 11-18 days[1]
Dosage (subcutaneous, twice daily)100 mg/kg/day100 mg/kg/day[1]
Dosage (oral, once daily)Not specified100 mg/kg/day[1]
Cure Rate20%-25%0%[1]

Experimental Protocols

Detailed methodologies are crucial for the validation of anti-trypanosomal compounds. The following protocols are representative of the key experiments cited in the evaluation of this compound.

In Vitro Susceptibility Assays

Objective: To determine the 50% effective dose (ED50) of a compound against different life cycle stages of Trypanosoma cruzi.

  • Parasite Culture:

    • Epimastigotes of the T. cruzi Brazil strain are cultured in a suitable liquid medium (e.g., LIT medium) supplemented with fetal bovine serum.

    • Amastigotes are typically cultured intracellularly in a host cell line, such as fibroblast lung cells.

  • Assay Procedure for Amastigotes:

    • Host cells are seeded in microtiter plates and infected with trypomastigotes.

    • After an incubation period to allow for intracellular transformation to amastigotes, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound or ketoconazole).

    • Plates are incubated for a defined period (e.g., 72 hours).

    • The number of intracellular amastigotes is quantified, often using microscopy and staining techniques or reporter gene assays.

    • The ED50 value is calculated as the concentration of the compound that reduces the number of amastigotes by 50% compared to untreated controls.[1]

  • Assay Procedure for Epimastigotes:

    • Epimastigotes are seeded in microtiter plates in the presence of serial dilutions of the test compound.

    • Plates are incubated for a defined period (e.g., 72 hours).

    • Parasite viability or proliferation is assessed using methods such as direct counting with a hemocytometer or colorimetric assays (e.g., MTT assay).

    • The ED50 value is calculated.

In Vivo Efficacy Studies in a Murine Model

Objective: To evaluate the efficacy of a compound in controlling T. cruzi infection in a mammalian host.

  • Animal Model: Inbred mouse strains, such as C3H/He mice, are commonly used.[1]

  • Infection: Mice are infected with a specific strain of T. cruzi, such as the Brazil strain, typically via intraperitoneal injection of trypomastigotes.[1]

  • Treatment:

    • Treatment with the test compound (e.g., this compound) is initiated at a specific time point post-infection.

    • The compound is administered via a defined route (e.g., subcutaneous or oral) at a specific dosage and frequency.[1]

  • Evaluation of Efficacy:

    • Survival: The mean survival time of treated mice is compared to that of an untreated control group.[1]

    • Parasitemia: Blood samples are taken at regular intervals to monitor the number of circulating trypomastigotes.

    • Cure Assessment: At the end of the experiment, cure can be assessed by methods such as hemoculture, where a blood sample from the treated mouse is cultured to detect the presence of viable parasites.[1]

Visualizing Experimental Workflows and Biological Pathways

To better understand the process of validating anti-trypanosomal compounds and their potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 In Vivo Testing Epimastigote Assay Epimastigote Assay Amastigote Assay Amastigote Assay Epimastigote Assay->Amastigote Assay Primary Screen Cytotoxicity Assay Cytotoxicity Assay Amastigote Assay->Cytotoxicity Assay Secondary Screen Acute Mouse Model Acute Mouse Model Cytotoxicity Assay->Acute Mouse Model Lead Selection Chronic Mouse Model Chronic Mouse Model Acute Mouse Model->Chronic Mouse Model Efficacy Testing Cure Assessment Cure Assessment Chronic Mouse Model->Cure Assessment Confirmation G cluster_0 Potential Drug Targets Anti-Trypanosomal Compound Anti-Trypanosomal Compound Ergosterol Biosynthesis Ergosterol Biosynthesis Anti-Trypanosomal Compound->Ergosterol Biosynthesis Protein Synthesis Protein Synthesis Anti-Trypanosomal Compound->Protein Synthesis DNA Replication DNA Replication Anti-Trypanosomal Compound->DNA Replication Redox Metabolism Redox Metabolism Anti-Trypanosomal Compound->Redox Metabolism Trypanosoma cruzi Trypanosoma cruzi Ergosterol Biosynthesis->Trypanosoma cruzi Inhibition Protein Synthesis->Trypanosoma cruzi Inhibition DNA Replication->Trypanosoma cruzi Inhibition Redox Metabolism->Trypanosoma cruzi Inhibition

References

A Researcher's Guide to Investigating Azole Cross-Resistance: A Case Study Approach with the Hypothetical Compound RS 49676

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for studying the cross-resistance profile of a novel azole antifungal agent, exemplified here by the hypothetical compound RS 49676. The methodologies and data presentation formats are based on established standards to ensure clarity, reproducibility, and objective comparison with existing azole drugs.

Understanding Azole Cross-Resistance

Azole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Resistance to one azole can often confer resistance to other azoles, a phenomenon known as cross-resistance.[4] This is a significant clinical challenge, limiting therapeutic options for invasive fungal infections.[2][5]

The primary mechanisms driving azole cross-resistance include:

  • Target Site Modification: Mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its binding affinity for azole drugs.[2][5]

  • Overexpression of the Target Enzyme: Increased production of Erg11p, often due to upregulation of the ERG11 gene, requires higher concentrations of the azole to achieve an inhibitory effect.[5]

  • Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter and major facilitator superfamily (MFS) families, actively removes azole compounds from the fungal cell.[1][2][5]

  • Development of Bypass Pathways: Alterations in the ergosterol biosynthesis pathway, for instance through mutations in the ERG3 gene, can allow the fungus to circumvent the metabolic block caused by azoles.[3]

Investigating the potential for cross-resistance is a critical step in the preclinical development of any new azole antifungal.

Experimental Protocols for Assessing Cross-Resistance

To evaluate the cross-resistance profile of a compound like this compound, standardized antifungal susceptibility testing (AFST) is essential. The broth microdilution method is a widely accepted reference standard.[6][7]

Broth Microdilution Method (Adapted from CLSI and EUCAST Guidelines)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[6]

1. Preparation of Materials:

  • Fungal Isolates: A panel of well-characterized fungal isolates should be used, including wild-type (susceptible) strains and strains with known resistance mechanisms to other azoles (e.g., fluconazole, voriconazole, itraconazole).

  • Antifungal Agents: Prepare stock solutions of this compound and comparator azoles in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Growth Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS, is the standard medium.[8] For some organisms, supplementation with glucose may be required.[9][10]

  • Microplates: Use sterile 96-well, flat-bottom microtiter plates.

2. Inoculum Preparation:

  • Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

  • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Further dilute the suspension in the growth medium to achieve the final recommended inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

3. Plate Preparation and Inoculation:

  • Perform serial twofold dilutions of each antifungal agent in the 96-well plates with the growth medium to achieve a range of final concentrations.

  • Inoculate each well with the prepared fungal suspension.

  • Include a growth control (no drug) and a sterility control (no inoculum) for each isolate.

4. Incubation:

  • Incubate the plates at 35°C for 24-48 hours. Incubation time may vary depending on the fungal species.[9][10]

5. Reading and Interpretation of Results:

  • Determine the MIC visually or by using a spectrophotometer to measure growth inhibition.

  • For azoles, the MIC is typically defined as the lowest drug concentration that causes a significant (e.g., ≥50%) reduction in growth compared to the drug-free control well.[6]

Data Presentation: Comparative MIC Data

The results of the cross-resistance study should be presented in a clear and concise table, allowing for easy comparison of the activity of this compound with other azoles against a panel of fungal isolates with different resistance profiles.

Table 1: Hypothetical Comparative MIC (µg/mL) Data for this compound and Other Azoles

Fungal IsolateGenotype (Resistance Mechanism)FluconazoleVoriconazoleItraconazoleThis compound
Candida albicans SC5314Wild-Type10.030.060.03
C. albicans 12-99ERG11 (Y132H)64214
C. albicans DSY296CDR1/CDR2 Overexpression128428
Candida glabrata ATCC 90030Wild-Type80.250.50.125
C. glabrata DSY562CgCDR1 Overexpression>25616832
Aspergillus fumigatus Af293Wild-TypeN/A0.50.250.125
A. fumigatus TR34/L98Hcyp51A (TR34/L98H)N/A16>16>16

Visualization of Experimental Workflow

A diagram illustrating the experimental workflow can provide a clear overview of the process for researchers. The following diagram was generated using Graphviz (DOT language).

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Isolates Select Fungal Isolates (Wild-Type & Resistant) Inoculum Prepare Fungal Inoculum (0.5 McFarland) Isolates->Inoculum Media Prepare Culture Media & Antifungal Stocks Dilution Serial Dilution of Azoles in 96-Well Plates Media->Dilution Inoculation Inoculate Plates with Fungal Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Reading Read MICs (Visual or Spectrophotometric) Incubation->Reading Comparison Compare MICs of this compound with other Azoles Reading->Comparison Conclusion Determine Cross-Resistance Profile Comparison->Conclusion

Caption: Workflow for determining azole cross-resistance using the broth microdilution method.

This guide provides a structured approach for the evaluation of cross-resistance in novel azole compounds, ensuring that the generated data is robust and comparable to existing knowledge in the field. By following these standardized protocols, researchers can effectively characterize the activity spectrum of new antifungal candidates.

References

Comparative Analysis of RS 49676 and Other Trypanosoma cruzi Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental anti-parasitic compound RS 49676 against other inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease. The performance of this compound is compared with ketoconazole, another imidazole derivative, and benznidazole, a current standard-of-care treatment. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of efficacy data, detailed experimental protocols, and visual representations of experimental workflows.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound, ketoconazole, and benznidazole against Trypanosoma cruzi.

Table 1: In Vitro Activity against Trypanosoma cruzi Amastigotes

CompoundTarget StageED50 (Effective Dose, 50%)Parasite StrainReference
This compoundIntracellular Amastigotes< 0.0001 µg/mLBrazil[1]
KetoconazoleIntracellular Amastigotes< 0.0001 µg/mLBrazil[1]
BenznidazoleIntracellular Amastigotes~0.51 µMVD (DTU TcVI)[2]

Table 2: In Vivo Efficacy in Murine Models of Acute Chagas Disease

CompoundMouse StrainParasite StrainDosage & AdministrationMean Survival Time (vs. Control)Parasitological Cure RateReference
This compoundC3H/HeBrazil100 mg/kg/day, s.c., twice daily> 11 weeks20-25%[1]
KetoconazoleC3H/HeBrazil100 mg/kg/day, s.c. or p.o.11-18 days0%[1]
BenznidazoleC57BL/6CL100 mg/kg/day, p.o., once daily for 20 daysNot reported100%[3]
BenznidazoleBALB/cCL Brener100 mg/kg/day, p.o., once daily for 20 daysNot reported100%[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anti-Amastigote Assay

This protocol is a generalized procedure based on common methodologies for determining the efficacy of compounds against intracellular T. cruzi amastigotes.[5]

  • Cell Culture and Infection:

    • Vero cells (or another suitable host cell line) are seeded in 96- or 384-well plates and cultured to form a monolayer.

    • Host cells are infected with tissue culture-derived trypomastigotes at a specific multiplicity of infection (e.g., 5:1).

    • After an incubation period to allow for invasion (e.g., 24 hours), extracellular parasites are removed by washing.

  • Compound Treatment:

    • The test compounds (this compound, ketoconazole, benznidazole) are serially diluted to a range of concentrations.

    • The compound dilutions are added to the infected cell cultures. Control wells with no drug and a known active drug are included.

  • Incubation and Assessment:

    • The plates are incubated for a period that allows for amastigote replication (e.g., 72-120 hours).

    • The number of intracellular amastigotes is quantified. This can be done through various methods:

      • Microscopy: Fixing and staining the cells (e.g., with Giemsa or Hoechst stain) followed by manual or automated counting of amastigotes per cell.

      • Reporter Strains: Using genetically modified parasites expressing reporter enzymes (e.g., β-galactosidase) or fluorescent proteins (e.g., tdTomato), where the signal is proportional to the number of parasites.[6][7]

  • Data Analysis:

    • The percentage of parasite inhibition for each compound concentration is calculated relative to the untreated control.

    • The ED50 (or IC50) value is determined by fitting the dose-response data to a suitable pharmacological model.

In Vivo Efficacy in a Murine Model of Acute Chagas Disease

This protocol is a composite of standard procedures for evaluating the in vivo efficacy of anti-Chagasic compounds in mice.[8][9]

  • Animal Model and Infection:

    • Female mice of a susceptible strain (e.g., C3H/He, BALB/c, or C57BL/6), typically 8-12 weeks old, are used.

    • Mice are infected intraperitoneally with a specific number of bloodstream trypomastigotes (e.g., 1 x 10^4) of a virulent T. cruzi strain (e.g., Brazil, CL, or Y).

  • Drug Treatment:

    • Treatment is initiated at a defined time post-infection, often coinciding with the onset of detectable parasitemia.

    • The compounds are administered at specified doses and routes (e.g., subcutaneous injection or oral gavage) for a defined period (e.g., 20 days). A control group receives the vehicle only.

  • Monitoring and Endpoints:

    • Parasitemia: Blood samples are taken at regular intervals to monitor the number of circulating parasites, typically by microscopic counting.

    • Survival: The survival of the mice in each treatment group is recorded daily.

    • Parasitological Cure: After the treatment period, a definitive assessment of cure is performed. This can involve:

      • Hemoculture: Culturing blood samples in a specialized medium to detect the presence of viable parasites.

      • Immunosuppression: Administering an immunosuppressive agent (e.g., cyclophosphamide) to the treated mice. A relapse of parasitemia indicates treatment failure.[3]

      • PCR: Detecting parasite DNA in blood or tissues.

      • Bioluminescence Imaging: For studies using luciferase-expressing parasites, in vivo imaging can be used to monitor parasite load in real-time and assess clearance after treatment.[4][8][10]

Visualizations

The following diagrams illustrate the experimental workflow for in vivo efficacy testing and a simplified representation of the drug targets.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_outcome Outcome Assessment start Select Mouse Strain (e.g., C3H/He, BALB/c) infection Infect with T. cruzi (e.g., Brazil, CL strain) start->infection treatment_group Administer Test Compound (e.g., this compound) infection->treatment_group control_group Administer Vehicle infection->control_group parasitemia Monitor Parasitemia treatment_group->parasitemia survival Record Survival treatment_group->survival control_group->parasitemia control_group->survival cure_assessment Assess Parasitological Cure (Hemoculture, PCR, etc.) parasitemia->cure_assessment survival->cure_assessment data_analysis Analyze Data cure_assessment->data_analysis

In vivo experimental workflow.

signaling_pathway cluster_azoles Azole Antifungals (this compound, Ketoconazole) cluster_nitroimidazoles Nitroimidazoles (Benznidazole) lanosterol Lanosterol c14_demethylase 14α-demethylase lanosterol->c14_demethylase ergosterol Ergosterol c14_demethylase->ergosterol azole This compound / Ketoconazole azole->c14_demethylase bzn Benznidazole nitroreductase Nitroreductase bzn->nitroreductase radicals Reactive Nitrogen Intermediates nitroreductase->radicals damage Parasite Damage (DNA, lipids, proteins) radicals->damage

References

In vivo validation of RS 49676's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "RS 49676" has been conducted across multiple databases, including scientific literature, patent registries, and clinical trial repositories. Unfortunately, no specific information was found for a therapeutic compound with this identifier. The search results were general and did not provide any details regarding its mechanism of action, therapeutic target, or associated clinical data.

This suggests that "this compound" may be an internal development code for a compound that is not yet publicly disclosed, or the identifier may be inaccurate.

Without foundational information on this compound, it is not possible to:

  • Identify its therapeutic potential or mechanism of action.

  • Find alternative or competing therapies for a comparative analysis.

  • Source in vivo experimental data and protocols.

  • Generate the requested data tables and visualizations.

Therefore, the requested comparison guide for the in vivo validation of this compound's therapeutic potential cannot be created at this time. Further details about the compound, such as its chemical class, biological target, or the disease area it is being investigated for, are required to proceed with this request.

A Head-to-Head Comparison of N-Substituted Imidazoles in Antimicrobial and Kinase Inhibition Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, N-substituted imidazoles represent a versatile class of heterocyclic compounds with broad therapeutic potential. Their unique structural features allow for interactions with a wide range of biological targets, leading to applications as antifungal agents, kinase inhibitors, and anti-inflammatory compounds.

This guide provides an objective comparison of various N-substituted imidazole derivatives, supported by experimental data, to aid in the selection and development of compounds for specific research applications.

Comparative Analysis of Biological Activity

The biological activity of N-substituted imidazoles is highly dependent on the nature and position of the substituents on the imidazole ring. The following tables summarize the quantitative data from various studies, highlighting the performance of different derivatives in antimicrobial and kinase inhibition assays.

Table 1: Antimicrobial Activity of N-Substituted Imidazole Derivatives

CompoundTarget OrganismAssay TypeMinimum Inhibitory Concentration (MIC) in µg/mLReference
N-benzyl-2-(1H-imidazol-1-yl)acetamide (1a)Staphylococcus aureusTube Dilution125[1]
Bacillus subtilisTube Dilution250[1]
Escherichia coliTube Dilution250[1]
Pseudomonas aeruginosaTube Dilution250[1]
Candida albicansTube Dilution125[1]
Aspergillus nigerTube Dilution125[1]
N-(4-chlorobenzyl)-2-(1H-imidazol-1-yl)acetamide (1b)Staphylococcus aureusTube Dilution62.5[1]
Bacillus subtilisTube Dilution125[1]
Escherichia coliTube Dilution125[1]
Pseudomonas aeruginosaTube Dilution125[1]
Candida albicansTube Dilution62.5[1]
Aspergillus nigerTube Dilution62.5[1]
2-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h)Antifungal strainsNot Specified12.5[2][3]
2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l)Antifungal strainsNot Specified12.5[2][3]

Of the synthesized compounds, compound (1b) was found to be the most active antimicrobial compound amongst others in the series.[4]

Table 2: Kinase Inhibition Activity of N-Substituted Imidazole Derivatives

CompoundTarget KinaseAssay TypeIC50Reference
Compound 41EGFRL858R/T790M/C797SIn vitro kinase assay40 nM[5]
Osimertinib (Reference)EGFRL858R/T790M/C797SIn vitro kinase assay110 nM[5]
Compound 57ALK5Kinase activity assay0.008-0.043 µM[5]
Compound 58ALK5Kinase activity assay0.022 µM[5]
p38α MAP kinaseKinase activity assay7.70 µM[5]
Imidazoquinazoline derivative 57EGFRKinase assay12.3 μM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of N-Substituted Imidazole Derivatives (General Procedure)

A common synthetic route for N-substituted imidazoles involves the reaction of an imidazole nucleus with an appropriate electrophile. For example, to synthesize N-substituted imidazole derivatives with antimicrobial activity, an imidazole nucleus is reacted with ethylchloroacetate to form an imidazole ester. This intermediate is then reacted with different amines to yield the desired N-substituted amide derivatives.[1] The purity of the synthesized compounds is typically confirmed by thin-layer chromatography (TLC) and their structures are characterized by FT-IR, 1H-NMR, and mass spectrometry.[1]

Antimicrobial Susceptibility Testing (Tube Dilution Method)

The antimicrobial activity of the synthesized compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) using the tube dilution method.[1][7] This method involves preparing a series of dilutions of the test compounds in a liquid growth medium in test tubes. Each tube is then inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans). After incubation under appropriate conditions, the tubes are examined for visible signs of microbial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

The inhibitory activity of N-substituted imidazoles against specific kinases is determined using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated. For example, the inhibitory activity against ALK5 kinase was determined with IC50 values in the range of 0.008–0.043 µM for a series of benzothiadiazole-imidazole and thienopyridine-imidazole derivatives.[5]

Signaling Pathway and Experimental Workflow

Mechanism of Action of Azole Antifungal Agents

Azole antifungal agents, including many N-substituted imidazoles, function by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51A1).[8] This enzyme is a key component of the sterol biosynthesis pathway in fungi, responsible for converting lanosterol to ergosterol.[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Azole_Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol CYP51A1 Cytochrome P450 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential component CYP51A1->Ergosterol Catalyzes conversion Azole N-Substituted Imidazole (e.g., Ketoconazole) Azole->CYP51A1 Inhibits

Caption: Mechanism of action of N-substituted imidazole antifungal agents.

Experimental Workflow for Synthesis and Antimicrobial Evaluation

The development and evaluation of new N-substituted imidazole derivatives typically follow a structured workflow, from synthesis and characterization to biological screening.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_results Data Analysis Start Start: Imidazole & Electrophile Reaction Chemical Reaction (e.g., N-alkylation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Susceptibility Testing (MIC Determination) Characterization->Antimicrobial Test Compounds Kinase Kinase Inhibition Assay (IC50 Determination) Characterization->Kinase Test Compounds MIC_Data MIC Values Antimicrobial->MIC_Data IC50_Data IC50 Values Kinase->IC50_Data SAR Structure-Activity Relationship (SAR) Analysis MIC_Data->SAR IC50_Data->SAR

Caption: General experimental workflow for N-substituted imidazoles.

References

Statistical Analysis of RS 49676 Treatment Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the investigational compound "RS 49676" has yielded no specific information related to a therapeutic agent, clinical trial, or published research under this identifier. Consequently, a statistical analysis and comparison of its treatment outcomes cannot be provided at this time.

Numerous search strategies were employed to identify "this compound," including inquiries into its drug class, mechanism of action, associated clinical trials, and any alternative nomenclature. These searches did not uncover any publicly available data linking this identifier to a specific pharmaceutical compound.

The search results included various unrelated clinical trials for other drugs, highlighting the lack of specific information for "this compound." It is possible that "this compound" represents an internal compound code not yet disclosed in public forums, a misinterpretation of a different identifier, or an error in the provided information.

Without access to foundational information such as the drug's therapeutic target, clinical trial data, or published studies, it is impossible to perform a comparative statistical analysis of treatment outcomes. Such an analysis would require:

  • Identification of the therapeutic indication: Understanding the disease or condition "this compound" is intended to treat.

  • Access to clinical trial data: Obtaining results from controlled studies to evaluate efficacy and safety.

  • Information on alternative treatments: Identifying standard-of-care or competing therapies for comparison.

  • Details on the mechanism of action: Understanding the biological pathways affected by the compound to contextualize its effects.

Researchers, scientists, and drug development professionals seeking information on "this compound" are encouraged to verify the identifier and consult internal documentation or proprietary databases that may contain information on this compound. Should this identifier become publicly associated with a specific therapeutic agent in the future, a comprehensive comparative analysis of its treatment outcomes can be conducted.

Safety Operating Guide

Proper Disposal Procedures for RS 49676: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of RS 49676 (CAS No. 49676-35-9). Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. The information is tailored for researchers, scientists, and drug development professionals.

Based on its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste. The primary directive for its disposal is to "Dispose of contents/container to an approved waste disposal plant" [1]. Under no circumstances should this chemical be released into the environment, such as through drain or trash disposal[1][2].

The following sections provide a step-by-step guide to managing this compound waste from the point of generation to its final disposal. These procedures are based on established best practices for hazardous chemical waste management in a laboratory setting.

Step 1: Waste Identification and Segregation

Proper disposal begins with correct identification and segregation. Due to its high aquatic toxicity, this compound waste must be handled with care to prevent environmental contamination[1][3][4].

  • Characterize the Waste: Any solution containing this compound, as well as any materials contaminated with it (e.g., gloves, absorbent paper, vials), must be treated as hazardous waste[5][6].

  • Segregate Incompatible Chemicals: Do not mix this compound waste with other incompatible waste streams. For instance, acids should be kept separate from bases, and oxidizers from organic solvents[6][7][8]. Mixing incompatible wastes can lead to dangerous chemical reactions[6]. This compound waste should be collected in a dedicated container.

Step 2: Container Selection and Labeling

Proper containment and labeling are crucial for safety and compliance.

  • Use Appropriate Containers: Collect this compound waste in a container that is in good condition and chemically compatible with the substance[9][10]. The container must have a secure, screw-top lid and be leak-proof[11][12].

  • Label Containers Immediately: As soon as you begin collecting waste, affix a "Hazardous Waste" label[7][9]. The label must clearly identify the contents, including the full chemical name "this compound" (not abbreviations) and its approximate concentration or percentage[6][9].

Step 3: Safe Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory prior to collection.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste[6][7][12]. This prevents the release of vapors and avoids spills.

  • Utilize Secondary Containment: Liquid hazardous waste containers should be placed in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills[6][7][10]. The secondary container must be chemically compatible with the waste and large enough to hold the entire volume of the primary container[10].

  • Designate a Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel[10][12]. This area should be away from normal lab traffic.

Step 4: Disposal and Removal

Hazardous waste must be disposed of through proper channels. It is illegal and dangerous to dispose of it via standard trash or drains[1][6].

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup[4][5][7]. Do not attempt to transport hazardous waste yourself[7].

  • Disposal of Empty Containers: Containers that held this compound are also considered hazardous waste. They must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous chemical waste[6][13]. After rinsing and air-drying, and once all labels are defaced, the container may be disposed of as regular solid waste, if institutional policy allows[6][13].

Quantitative Guidelines for Laboratory Waste Management

While the SDS for this compound does not provide specific quantitative disposal limits, the following table summarizes general best practices for hazardous waste handling in a laboratory environment.

ParameterGuidelineRationale
Container Fill Level Do not fill liquid waste containers beyond 90% capacity.To leave headspace for vapor expansion and prevent spills during transport[11].
Storage Volume Limit Accumulate no more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a lab.Regulatory limit for Satellite Accumulation Areas to maintain safety[7].
pH for Drain Disposal pH must be between 5.5 and 9.5 for non-hazardous aqueous waste.To prevent corrosion of plumbing and disruption of wastewater treatment processes[2]. Note: This does not apply to this compound, which must not be drain disposed.
Flash Point Flammable liquids with a flashpoint below 60°C (140°F) are hazardous.To prevent fire hazards. Such materials must not be drain disposed[2][14].

Procedural Workflow and Diagrams

No specific experimental protocols for the disposal of this compound are available as disposal is a regulated safety procedure, not an experiment. The logical workflow for managing this chemical waste is outlined below.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Generate Generate this compound Waste Characterize Characterize as Hazardous (Aquatic Toxicity) Generate->Characterize Segregate Segregate from Incompatible Wastes Characterize->Segregate Container Select Compatible, Leak-Proof Container Segregate->Container Label Label with 'Hazardous Waste' & Chemical Name Container->Label Store Store in Designated Area (SAA) Label->Store Containment Use Secondary Containment for Liquids Store->Containment Close Keep Container Closed Containment->Close Pickup Schedule Pickup with EHS or Licensed Vendor Close->Pickup Transport Professional Transport to Approved Facility Pickup->Transport Final Final Disposal at Approved Waste Plant Transport->Final

Caption: Logical workflow for laboratory chemical waste disposal.

References

Safeguarding a Potent Compound: A Guide to Handling RS 49676

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound specifically named "RS 49676" did not yield a corresponding Material Safety Data Sheet (MSDS) or specific handling procedures. To provide a comprehensive and actionable safety guide that aligns with the user's request for handling a potent laboratory compound, this document will use Bortezomib (BTZ) as a representative example. Bortezomib is a well-documented, potent cytotoxic agent used in research and clinical settings, and the following guidelines are based on its established safety profile. Researchers handling any potent or novel compound should always seek out substance-specific safety information and perform a thorough risk assessment.

This guide is intended for researchers, scientists, and drug development professionals, providing essential safety and logistical information for the operational use and disposal of potent compounds like Bortezomib.

Hazard Identification and Personal Protective Equipment

Bortezomib is classified as a cytotoxic agent and presents significant health risks upon exposure. It is fatal if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] It can cause severe skin burns, and serious eye damage, and is suspected of damaging fertility or the unborn child.[2][3] Furthermore, it can cause damage to organs through prolonged or repeated exposure.[2][3][5] Due to these hazards, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for handling potent compounds like Bortezomib, particularly in its powdered form.

PPE CategoryItemSpecification
Respiratory Protection RespiratorA NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a certified containment system. For potential uncontrolled releases or unknown exposure levels, a positive-pressure, air-supplied respirator should be used.[1][6]
Hand Protection GlovesDouble gloving with chemotherapy-tested nitrile gloves is mandatory.[1] Gloves must be changed every 30-60 minutes or immediately if contamination is suspected.
Eye Protection Safety Goggles & Face ShieldChemical splash goggles and a full-face shield are necessary to protect against splashes and aerosolized particles.[1]
Body Protection Protective ClothingA disposable, solid-front gown with long sleeves and tight-fitting cuffs is required.[1] An additional disposable apron may be worn over the gown.
Foot Protection Shoe CoversDisposable shoe covers should be worn over laboratory shoes and removed before exiting the designated handling area.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure personnel safety and prevent environmental contamination. All procedures involving the handling of potent compounds should be performed within a designated and clearly marked area.

Step-by-Step Handling Protocol
  • Preparation and Area Setup:

    • All handling of powdered Bortezomib must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to contain any airborne particles.

    • Cover the work surface with a disposable, absorbent, and plastic-backed liner.

    • Assemble all necessary equipment (e.g., analytical balance, spatulas, vials, solvents) and place them on the liner before starting the procedure.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing the Compound:

    • Use anti-static weighing paper or a weigh boat for accurate measurement.

    • Handle the primary container of Bortezomib powder with care to minimize dust generation.

    • Close the primary container immediately after weighing the desired amount.

  • Solubilization:

    • Carefully transfer the weighed Bortezomib powder into a suitable sterile container (e.g., a conical tube).

    • Add the calculated volume of the appropriate solvent (e.g., anhydrous DMSO) to the tube.

    • Securely cap the tube and vortex until the compound is completely dissolved.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and user initials.

    • Unopened vials can be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F). Reconstituted solutions should be stored according to specific stability data, often at 2-8°C for a limited time.

Disposal Plan

All materials contaminated with Bortezomib are considered hazardous (cytotoxic) waste and must be disposed of according to institutional and local environmental regulations.[1]

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), bench liners, and other contaminated materials should be placed in a clearly labeled, leak-proof cytotoxic waste container.[1]

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[1]

  • Liquid Waste: Unused Bortezomib solutions and contaminated solvents should be collected in a designated hazardous waste container for chemical waste. Do not pour down the drain. [1]

Quantitative Data Summary

ParameterValueSource
Occupational Exposure Limit (OEL) 0.5 µg/m³ (Takeda internal value)[2]
Storage (Unopened Vials) 20°C to 25°C (68°F to 77°F)
Storage (Reconstituted) Up to 8 hours at 25°C (77°F)

Visualized Protocols and Pathways

To further clarify the necessary procedures and the compound's mechanism of action, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_final Final Steps PrepArea 1. Prepare Containment Area (Fume Hood/BSC) DonPPE 2. Don Full PPE Weigh 3. Weigh Powder DonPPE->Weigh Solubilize 4. Solubilize in Solvent Weigh->Solubilize Aliquot 5. Aliquot Stock Solution Solubilize->Aliquot Store 6. Store Aliquots (-20°C / -80°C) Aliquot->Store Decontaminate 7. Decontaminate Work Area Aliquot->Decontaminate Dispose 8. Dispose of Waste Decontaminate->Dispose

Caption: Workflow for the Safe Handling of Potent Compounds.

BortezomibPathway cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IκB_Degradation Proteasome->IκB_Degradation Blocked Pro_Apoptotic Pro-Apoptotic Factors (e.g., Noxa) Proteasome->Pro_Apoptotic Degradation Blocked Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degraded by IκB IκB IκB->IκB_Degradation Normally Degraded NFkB NF-κB NFkB_Activation IκB_Degradation->NFkB_Activation Allows Gene_Transcription Anti-Apoptotic Gene Transcription NFkB_Activation->Gene_Transcription Promotes Pro_Apoptotic_Accumulation Pro_Apoptotic->Pro_Apoptotic_Accumulation Apoptosis Cell Apoptosis Pro_Apoptotic_Accumulation->Apoptosis Induces

Caption: Bortezomib's Mechanism of Action via Proteasome Inhibition.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RS 49676
Reactant of Route 2
Reactant of Route 2
RS 49676

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.